Wilfortrine
説明
from Trypterygium wilfordii Hook; RN given in Toxlit; structure given in first source
特性
分子式 |
C41H47NO20 |
|---|---|
分子量 |
873.8 g/mol |
IUPAC名 |
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-2-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-35(49)26-12-10-16-53-26)61-36(50)37(6,51)14-13-25-24(11-9-15-42-25)34(48)55-17-38(27,7)62-41/h9-12,15-16,27-33,51-52H,13-14,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37?,38+,39+,40-,41+/m1/s1 |
InChIキー |
BGZMJSHSQVGXTE-MIFXYLFUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Analysis of Wilfortrine from Tripterygium wilfordii
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a vine-like plant with a long history in Traditional Chinese Medicine for treating conditions such as rheumatoid arthritis and autoimmune diseases.[1][2] The plant's potent biological activities are attributed to a diverse array of secondary metabolites, including terpenoids and alkaloids.[3][4] Among these are the sesquiterpene pyridine (B92270) alkaloids, a class of compounds noted for their significant immunosuppressive and insecticidal properties.[1][5]
Wilfortrine is a prominent sesquiterpene alkaloid isolated from T. wilfordii.[5] Its complex structure and biological activity have made it a subject of interest for phytochemical and pharmacological research. This guide provides a comprehensive overview of the historical discovery, modern isolation protocols, and analytical characterization of this compound, intended to serve as a technical resource for professionals in natural product chemistry and drug development.
Discovery and Initial Characterization
The initial isolation of this compound was part of broader efforts to identify the insecticidal components of T. wilfordii. Researchers successfully isolated this compound alongside related ester alkaloids like wilforgine (B207125) from plant extracts.[1] The preliminary characterization was achieved through partition chromatography, with purity being established by countercurrent distribution.[1] Early structural elucidation work involved saponification, which revealed that the hydrolysis of this compound yields constituent molecules including 3-furoic acid and acetic acid, providing initial clues to its complex esterified structure.[1]
Physicochemical and Spectroscopic Data
The definitive identification of this compound relies on a combination of its physical properties and spectroscopic data. Modern analytical techniques provide the high-resolution data necessary for unambiguous structural confirmation.
| Property | Data | Reference |
| Molecular Formula | C41H47NO20 | [6] |
| Molar Mass | ~873.8 g/mol | [6] |
| Compound Class | Sesquiterpene Pyridine Alkaloid | [7][8] |
| Spectroscopic Data | UV, IR, MS, HRMS, 1H-NMR, 13C-NMR | [1][9] |
| Key Structural Moieties | Pyridine ring, Sesquiterpene core, Ester groups (including acetate (B1210297) and furoate) | [1] |
Isolation and Purification Workflow
The isolation of this compound is a multi-step process designed to separate it from the complex chemical matrix of the T. wilfordii plant material. The general workflow involves initial extraction, solvent partitioning to remove unwanted compounds, and multiple chromatographic steps to achieve high purity.
Caption: Generalized workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids
This protocol describes a general method for obtaining a crude extract enriched with alkaloids from T. wilfordii.
-
Material Preparation: The dried roots of T. wilfordii are pulverized into a coarse powder (e.g., 20-40 mesh).[10]
-
Solvent Extraction: The powdered material is extracted with 8-10 volumes of a solvent such as 95% ethanol or acetone.[10][11] Techniques like percolation, maceration, or ultrasound-assisted extraction (UAE) can be employed to enhance efficiency.[10] The process is typically repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic compounds.[6]
-
The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.
-
The free-base alkaloids are then extracted back into an organic solvent (e.g., chloroform).
-
-
Final Concentration: The organic solvent containing the alkaloids is evaporated to dryness to yield a crude alkaloid fraction.
Protocol 2: Chromatographic Purification
This protocol outlines the separation of this compound from the crude alkaloid mixture.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh) is used to pack a glass column.
-
Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate, followed by ethyl acetate/methanol).[6][9]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and subjected to Prep-HPLC for final purification.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium acetate.[7][8]
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
-
Protocol 3: Analytical Identification and Quantification
This protocol details a validated method for the simultaneous determination of this compound and other related alkaloids using LC-MS, based on established analytical procedures.[7][8]
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) |
| Chromatography Column | Shim-pack XR-ODS or equivalent C18 column |
| Mobile Phase | Gradient elution using an ammonium acetate buffer solution and acetonitrile.[7][8] |
| Detection Mode | Ion trap mass spectrometry in positive selected ion monitoring (SIM) mode.[7][8] |
| Sample Preparation | For quantification in biological matrices like plasma, protein precipitation with acetonitrile followed by solid-phase extraction (SPE) is used.[7][8] |
Method Validation Data (from plasma analysis)
| Parameter | Result |
| Linearity Range | 0.5 - 100.0 µg/L.[7][8] |
| Limit of Quantification (LOQ) | 0.5 µg/L.[7][8] |
| Recovery | 86.5% - 98.6%.[7][8] |
| Intra-day RSD | < 8.2%.[7][8] |
| Inter-day RSD | < 12.8%.[7][8] |
Biological Activity and Signaling Pathways
This compound and its related alkaloids exhibit significant immunomodulatory and anti-inflammatory effects.[5] While the specific pathways for this compound are still under investigation, studies on the structurally similar alkaloid wilforine (B192672) provide valuable insights. Wilforine has been shown to inhibit the Wnt11/β-catenin signaling pathway, which plays a role in the pathology of rheumatoid arthritis.[12][13] This inhibition leads to a reduction in the proliferation of fibroblast-like synoviocytes (FLS) and a decrease in inflammatory markers.[12][13] Other studies suggest that alkaloids from T. wilfordii can modulate multiple signaling cascades, including the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways.[14]
Caption: Inhibition of the Wnt11/β-catenin pathway by Wilforine.[12][13]
Conclusion
This compound stands out as a significant bioactive alkaloid from Tripterygium wilfordii. The successful isolation and purification of this compound are critical for advancing pharmacological research and for its potential development as a therapeutic agent. The methodologies outlined in this guide, from initial solvent extraction to high-resolution chromatographic and spectrometric analysis, provide a robust framework for obtaining high-purity this compound. Furthermore, understanding its mechanism of action, informed by studies on related alkaloids, is crucial for its application in drug discovery, particularly in the context of autoimmune and inflammatory diseases. Standardized protocols for isolation and analysis are also essential for the quality control of T. wilfordii preparations used in clinical settings.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripterygium wilfordii - Wikipedia [en.wikipedia.org]
- 6. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
- 11. CN1051859A - The preparation technology of Radix Tripterygii Wilfordii extract and Benexate Hydrochloride thereof - Google Patents [patents.google.com]
- 12. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and comparison of compounds in commercial Tripterygium wilfordii genus preparations with HPLC-QTOF/MS based on molecular networking and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of Wilfortrine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine, a sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest in oncological research for its potential cytotoxic and pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of the in vitro screening of this compound, detailing its effects on cancer cell lines, relevant signaling pathways, and standardized experimental protocols for its evaluation.
Quantitative Analysis of this compound's Bioactivity
While extensive quantitative data for this compound across a wide range of cancer cell lines remains an area of ongoing research, existing studies and data on related compounds from Tripterygium wilfordii provide valuable insights into its potential efficacy.
| Compound | Cell Line | Cell Type | IC50 / Concentration | Observed Effect | Reference |
| This compound | HepG2 | Human Liver Carcinoma | 40 µM (48h) | Significant increase in early apoptosis; no significant change in cell cycle.[1] | [1] |
| Methanolic Extract of T. wilfordii | WRL-68 | Human Embryonic Liver | 193 µg/ml (24h) | Anti-proliferative activity.[2] | [2] |
| Methanolic Extract of T. wilfordii | AsPC-1 | Human Pancreatic Adenocarcinoma | 149.2 µg/ml (24h) | Anti-proliferative activity.[2] | |
| Wilforlide A | PC3-TxR | Docetaxel-Resistant Human Prostate Cancer | IC50 of Docetaxel reduced from 21.5 nM to 2.9 nM with 5.0 µg/ml Wilforlide A. | Chemosensitizing effect. | |
| Wilforlide A | DU145-TxR | Docetaxel-Resistant Human Prostate Cancer | IC50 of Docetaxel reduced from >1000 nM to 48.54 nM with 5.0 µg/ml Wilforlide A. | Chemosensitizing effect. |
Experimental Protocols
A standardized workflow is crucial for the in vitro screening of this compound to ensure reproducibility and comparability of results.
Experimental Workflow for In Vitro Screening of this compound.
Cell Viability Assay (MTT/CCK-8)
This assay determines the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, PC-3) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/CCK-8 Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours).
-
Absorbance Measurement: For MTT, solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance. For CCK-8, directly measure the absorbance at the recommended wavelength.
-
IC50 Calculation: Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Cell Treatment: Treat cells cultured in 6-well plates with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, p-STAT3, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Signaling Pathways Modulated by this compound
Based on current research, this compound and related alkaloids from Tripterygium wilfordii are known to modulate several key signaling pathways implicated in cancer cell survival and proliferation.
Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis in liver cancer cells by modulating the expression of proteins in the Bcl-2 family.
This compound's Induction of the Intrinsic Apoptosis Pathway.
Pro-Survival Signaling Pathways
Alkaloids from Tripterygium wilfordii, including this compound, are suggested to exert their anti-cancer effects by inhibiting key pro-survival signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival Pathways by this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a framework for the systematic in vitro evaluation of this compound and its analogues. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader panel of cancer cell lines and to further elucidate its molecular mechanisms of action. This will be critical for its future development as a potential therapeutic agent.
References
- 1. Effect of this compound on human hepatic cancer HepG2 cell proliferation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacognostic Profile and Screening of Anti-Proliferative Potential of Methanolic Extract of Tripterygium wilfordii Plant on WRL-68 Cell Line and Function of Polycystin‐1 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Immunomodulatory Effects of Wilfortrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine, a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F (TwHF), has garnered scientific interest for its potential immunomodulatory and anti-inflammatory properties. As a constituent of a traditional Chinese remedy long used for autoimmune and inflammatory conditions, this compound is emerging as a promising candidate for targeted therapeutic development. This technical guide provides a comprehensive overview of the preliminary scientific findings on the immunomodulatory effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and available quantitative data. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Core Immunomodulatory Mechanisms
This compound is understood to exert its immunomodulatory effects through a multi-pronged approach, primarily targeting the cellular drivers of inflammation and autoimmune pathology. While research specifically isolating this compound is still developing, studies on related compounds from Tripterygium wilfordii and a key study on Wilforine (an alternative name for this compound) provide significant insights into its potential mechanisms.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to significantly reduce the secretion of key pro-inflammatory cytokines that are pivotal in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1] This inhibitory action helps to dampen the inflammatory cascade and alleviate associated symptoms. The primary cytokines affected include:
-
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation.
-
Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a critical role in inflammation and immune regulation.
Modulation of Immune Cell Function
The broader extracts of Tripterygium wilfordii, containing this compound, have demonstrated profound effects on various immune cells:
-
T-Lymphocytes: Extracts of TwHF can promote T-cell apoptosis, which is a key mechanism for its immunosuppressive role.[2] They can also inhibit the proliferation of both CD4+ and CD8+ T-cells and modulate the balance of T-helper (Th) cell subsets, such as inhibiting the differentiation of pro-inflammatory Th17 cells.[2]
-
B-Lymphocytes: TwHF extracts can inhibit the proliferation of B-lymphocytes, which are responsible for antibody production in the humoral immune response.[2]
-
Fibroblast-Like Synoviocytes (FLS): In the context of rheumatoid arthritis, this compound has a significant inhibitory effect on the proliferation of FLS.[1] These cells contribute to joint inflammation and damage.
Interference with Key Signaling Pathways
This compound's immunomodulatory effects are underpinned by its ability to interfere with intracellular signaling cascades that regulate inflammatory and immune responses. The primary pathway identified for this compound is the Wnt11/β-catenin signaling pathway .[1]
-
Wnt/β-catenin Pathway: this compound has been found to inhibit the activation of the Wnt/β-catenin signaling pathway by directly targeting Wnt11.[1] This inhibition leads to a downstream reduction in the expression of key proteins involved in cell proliferation and inflammation, such as β-catenin, CCND1, GSK-3β, and c-Myc.[1]
While the Wnt11/β-catenin pathway is the most specifically identified target for this compound, the broader extracts of Tripterygium wilfordii are known to inhibit other critical inflammatory pathways, suggesting that this compound may also have effects on:
-
NF-κB Signaling Pathway: This is a central pathway in regulating the expression of pro-inflammatory genes. Many compounds from Tripterygium wilfordii exert their anti-inflammatory effects by inhibiting NF-κB activation.[3][4]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation.
Quantitative Data
The following table summarizes the available quantitative data on the effects of this compound (Wilforine) on pro-inflammatory cytokine levels in a collagen-induced arthritis (CIA) rat model.
| Cytokine | Treatment Group | Concentration in Peripheral Blood (pg/mL) | Percentage Reduction vs. CIA Model | Reference |
| IL-6 | Normal Control | Value not specified | - | [1] |
| CIA Model | Value not specified | - | [1] | |
| Wilforine (WFR) | Significantly reduced vs. CIA Model | Exact percentage not specified | [1] | |
| IL-1β | Normal Control | Value not specified | - | [1] |
| CIA Model | Value not specified | - | [1] | |
| Wilforine (WFR) | Significantly reduced vs. CIA Model | Exact percentage not specified | [1] | |
| TNF-α | Normal Control | Value not specified | - | [1] |
| CIA Model | Value not specified | - | [1] | |
| Wilforine (WFR) | Significantly reduced vs. CIA Model | Exact percentage not specified | [1] |
Note: The referenced study demonstrated a significant reduction but did not provide specific mean concentrations or percentage reductions in the abstract.
Experimental Protocols
Detailed methodologies for key experiments investigating the immunomodulatory effects of this compound are outlined below.
Animal Model of Rheumatoid Arthritis
-
Model: Collagen-Induced Arthritis (CIA) in rats.
-
Induction: Typically induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment: this compound (Wilforine) administered to the treatment group of CIA rats.
-
Assessment: The therapeutic effect is evaluated by monitoring arthritis scores, paw swelling, and histopathological analysis of the joints.[1]
Cell Proliferation Assay
-
Cell Line: Fibroblast-Like Synoviocytes (FLS) isolated from CIA rats or human RA patients.
-
Method: CCK-8 (Cell Counting Kit-8) assay.
-
Procedure:
-
FLS are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound.
-
After a specified incubation period, CCK-8 solution is added to each well.
-
The absorbance is measured at a specific wavelength (typically 450 nm) using a microplate reader to determine cell viability and proliferation.[1]
-
Cytokine Level Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample: Peripheral blood serum from treated and control animals.
-
Procedure:
-
ELISA plates are coated with capture antibodies specific for the cytokines of interest (IL-6, IL-1β, TNF-α).
-
Serum samples are added to the wells.
-
Detection antibodies conjugated to an enzyme are added.
-
A substrate is added, and the resulting colorimetric change is measured to quantify the cytokine concentration.[1]
-
Gene and Protein Expression Analysis
-
Gene Expression: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
-
Procedure: RNA is extracted from cells or tissues, reverse transcribed to cDNA, and then qPCR is performed using specific primers for target genes (e.g., Wnt11, β-catenin, CCND1, GSK-3β, c-Myc) to quantify their mRNA levels.[1]
-
-
Protein Expression: Western Blot.
-
Procedure: Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest, followed by secondary antibodies for detection.[1]
-
-
Protein Localization: Immunofluorescence.
-
Procedure: Cells are fixed, permeabilized, and incubated with primary antibodies against the target protein (e.g., β-catenin), followed by fluorescently labeled secondary antibodies. The subcellular localization of the protein is then visualized using a fluorescence microscope.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound's inhibition of the Wnt11/β-catenin signaling pathway.
Caption: General mechanism of NF-κB inhibition by T. wilfordii extracts.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's immunomodulatory effects.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant immunomodulatory and anti-inflammatory properties. Its ability to reduce pro-inflammatory cytokine levels and inhibit the proliferation of key immune and inflammatory cells, primarily through the inhibition of the Wnt11/β-catenin signaling pathway, marks it as a compound of high interest for the development of novel therapeutics for autoimmune diseases.
However, it is crucial to acknowledge that research specifically focused on this compound is in its early stages. Future research should aim to:
-
Generate more extensive quantitative data: Including dose-response studies and IC50 values for its effects on various immune cell functions and signaling pathways.
-
Elucidate its broader mechanistic profile: Investigating its effects on other key inflammatory pathways such as NF-κB and MAPK.
-
Conduct comprehensive preclinical and clinical studies: To evaluate its efficacy, safety, and pharmacokinetic profile.
This technical guide provides a snapshot of the current understanding of this compound's immunomodulatory effects. As research progresses, a more detailed and nuanced picture of its therapeutic potential will undoubtedly emerge, paving the way for its potential clinical application.
References
- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
Early Studies on the Biological Activity of Wilfortrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine is a complex alkaloid isolated from Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Early research into the biological activities of this compound has unveiled its potential as a multi-target therapeutic agent, demonstrating significant anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides an in-depth overview of these early studies, focusing on quantitative data, detailed experimental methodologies, and the molecular signaling pathways implicated in its mechanism of action.
Anti-Cancer Activity of this compound
Early investigations have highlighted the potential of this compound as an anti-neoplastic agent, particularly its ability to induce apoptosis in cancer cells.
Quantitative Data: Anti-Cancer Effects
The following table summarizes the key quantitative findings from an early study on the pro-apoptotic effects of this compound on the human liver cancer cell line, HepG2.
| Cell Line | Compound | Concentration | Treatment Duration | Observed Effect | Reference |
| HepG2 | This compound | 40 µM | 48 hours | Significant increase in apoptosis; decreased Bcl-2 expression; increased Bax expression. | [1][2] |
Experimental Protocol: Apoptosis Assay in HepG2 Cells
This section details a representative protocol for assessing this compound-induced apoptosis in HepG2 cells using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, based on standard methodologies.[1][2][3]
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with 40 µM this compound (or vehicle control - DMSO) and incubate for 48 hours.
2. Cell Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser.
-
Collect fluorescence signals for FITC (Annexin V) and PI.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
Experimental Workflow: Apoptosis Detection
Anti-inflammatory and Immunosuppressive Activities
This compound has demonstrated significant anti-inflammatory and immunosuppressive effects, which are central to its traditional use.
Quantitative Data: Anti-inflammatory Effects
| Model System | Compound | Effect | Cytokines/Markers Inhibited | Reference |
| Collagen-Induced Arthritis (CIA) Rats | Wilforine | Dose-dependent reduction in inflammatory markers. | IL-6, IL-1β, TNF-α | |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Wilforine | Significant inhibition of proliferation. | Not specified |
Experimental Protocol: Cytokine Measurement by ELISA
The following is a representative protocol for measuring the levels of pro-inflammatory cytokines (e.g., IL-6) in the serum of CIA rats treated with this compound, based on standard ELISA procedures.
1. Sample Collection and Preparation:
-
Collect blood from CIA rats after the treatment period with this compound.
-
Separate serum by centrifugation and store at -80°C until use.
-
Thaw serum samples on ice and dilute them with assay buffer as required.
2. ELISA Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the wells of an IL-6-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of biotinylated anti-IL-6 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
Experimental Protocol: Cell Proliferation Assay (CCK-8)
This protocol outlines a method for assessing the anti-proliferative effect of this compound on RA-FLS using a Cell Counting Kit-8 (CCK-8) assay.
1. Cell Culture and Treatment:
-
Isolate and culture RA-FLS from synovial tissues.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 24-48 hours.
2. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value if applicable.
Signaling Pathways Modulated by this compound
Early research indicates that this compound exerts its biological effects by modulating several key intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
In the context of rheumatoid arthritis, Wilforine has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Wilforine's inhibitory action on this pathway likely contributes to its anti-proliferative effects on fibroblast-like synoviocytes.
References
Unveiling the Ethnobotanical Potential of Wilfortrine-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfortrine, a complex sesquiterpenoid pyridine (B92270) alkaloid, is a key bioactive constituent of plants from the Tripterygium genus, most notably Tripterygium wilfordii, commonly known as Thunder God Vine (Lei Gong Teng). For centuries, this plant has been a cornerstone of traditional Chinese medicine, employed for its potent anti-inflammatory and immunosuppressive properties in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[1] This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.
Ethnobotanical Uses of Tripterygium wilfordii
Tripterygium wilfordii has a long and well-documented history in traditional Chinese medicine. Its primary ethnobotanical applications are rooted in its powerful anti-inflammatory and immunosuppressive effects.[2]
Traditional and Modern Applications:
-
Rheumatoid Arthritis: Extracts of T. wilfordii have been used for centuries to alleviate the pain and inflammation associated with rheumatoid arthritis.[1]
-
Psoriasis: The plant has been traditionally used to treat skin disorders, including psoriasis.[1]
-
Other Autoimmune Diseases: Its immunosuppressive properties have led to its use in treating a range of other autoimmune conditions.[3]
-
Insecticidal Properties: Historically, extracts from the bark of T. wilfordii were utilized as a natural insecticide.
It is crucial to note that while Tripterygium wilfordii has significant therapeutic potential, it also possesses considerable toxicity. The use of crude extracts is not recommended due to the risk of severe side effects. Modern research focuses on isolating bioactive compounds like this compound to harness their therapeutic benefits while minimizing toxicity.
Quantitative Analysis of this compound
The concentration of this compound and its related alkaloids can vary significantly depending on the part of the plant and the extraction method used. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the predominant method for the quantitative analysis of these compounds.
| Plant Part | Compound | Concentration Range | Reference |
| Root | This compound | Varies | |
| Stem | This compound | Varies | |
| Leaf | This compound | Varies | |
| Root Bark | Alkaloids | Higher than root core |
Further research is required to establish more precise concentration ranges of this compound in different plant tissues.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Tripterygium wilfordii typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered root material of T. wilfordii is subjected to extraction with a suitable solvent, such as 95% ethanol, often under reflux conditions.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate (B1210297) and water.
-
-
Chromatographic Separation:
-
The alkaloid-rich fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel and reversed-phase C18 material.
-
Gradient elution with a mixture of solvents (e.g., hexane (B92381) and ethyl acetate, or methanol (B129727) and water) is used to separate the individual alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Final Purification:
-
Fractions containing this compound are pooled and may require further purification by preparative HPLC to obtain the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and Infrared (IR) spectroscopy.
-
Quantitative Analysis by UPLC-MS/MS
This protocol outlines the general steps for the quantitative analysis of this compound in plant material.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
A known weight of dried and powdered plant material is extracted with a defined volume of solvent (e.g., methanol or acetonitrile) using ultrasonication or shaking.
-
The extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 1-5 µL) of the sample is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions.
-
-
Quantification:
-
A calibration curve is generated using a series of standard solutions of pure this compound of known concentrations.
-
The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.
-
Cytotoxicity Assay
The cytotoxic effects of this compound can be evaluated using various in vitro cell-based assays. The MTT assay is a common colorimetric method to assess cell viability.
Protocol (MTT Assay):
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2, a liver cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).
-
-
MTT Addition:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Signaling Pathways
The therapeutic and toxic effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
Recent studies have shown that the related compound, Wilforine, can inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
PTPN11/EGFR/JAK Signaling Pathway
Alkaloids from Tripterygium wilfordii have been shown to exert multi-target synergistic effects by inhibiting the PTPN11/EGFR/JAK signaling pathway. This pathway is critical for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: T. wilfordii alkaloids inhibit the PTPN11/EGFR/JAK pathway.
Calcium Signaling Pathway
Wilforine has been shown to affect the calcium signaling pathway in neurons. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Caption: Wilforine modulates intracellular calcium signaling.
Conclusion
This compound, a prominent alkaloid from Tripterygium wilfordii, holds significant promise for the development of novel therapeutics, particularly for inflammatory and autoimmune diseases. Its rich history in ethnobotanical medicine provides a strong foundation for modern scientific investigation. This technical guide has summarized the key ethnobotanical uses, provided a framework for quantitative analysis and isolation, and visualized the known signaling pathways through which this compound and its related compounds exert their effects. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound, with the ultimate goal of developing safe and effective drugs for a range of debilitating diseases.
References
- 1. Tripterygium wilfordii - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Wilfortrine: A Sesquiterpene Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine".[1] For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of autoimmune and inflammatory conditions. Modern scientific investigation has identified a range of bioactive compounds within these extracts, with sesquiterpene alkaloids like this compound emerging as significant contributors to its therapeutic effects. These compounds are characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its role in key signaling pathways, and relevant experimental data and protocols.
Chemical and Physical Properties
This compound is a highly oxygenated alkaloid with a complex stereochemistry. Its chemical properties are foundational to its biological activity, influencing its solubility, stability, and interactions with molecular targets.
| Property | Value | Reference |
| Molecular Formula | C41H47NO20 | [2] |
| Molecular Weight | 873.81 g/mol | [2] |
| Class | Sesquiterpene Pyridine Alkaloid | [1] |
| Source | Tripterygium wilfordii Hook. f. | [1] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, most notably immunosuppressive and anti-cancer effects. Its mechanisms of action are multifaceted, involving the modulation of several key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.
Immunosuppressive and Anti-inflammatory Effects
This compound, as a constituent of Tripterygium wilfordii extracts, contributes to the plant's potent immunosuppressive properties. The primary mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. A notable mechanism is the induction of apoptosis in human hepatocellular carcinoma (HepG2) cells. This is achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
Signaling Pathways Modulated by this compound and Related Alkaloids
The therapeutic effects of this compound and other alkaloids from Tripterygium wilfordii are mediated through their interaction with critical signaling cascades. While direct evidence for this compound's interaction with every component of these pathways is still under investigation, studies on related compounds and the total alkaloid extract provide a strong indication of its likely mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and its related alkaloids have been shown to inhibit this pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Apoptosis Pathway in HepG2 Cells
This compound induces apoptosis in liver cancer cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to the activation of the intrinsic apoptotic cascade.
Caption: this compound-induced apoptosis via the Bcl-2/Bax pathway.
Other Implicated Signaling Pathways
Studies on the broader extracts of Tripterygium wilfordii and related alkaloids suggest the involvement of other critical pathways in its pharmacological effects. While direct evidence for this compound is still emerging, it is hypothesized to also modulate:
-
JAK-STAT Pathway: This pathway is crucial for cytokine signaling. Inhibition of JAK-STAT would contribute to the immunosuppressive effects.
-
PI3K-AKT Pathway: This pathway is central to cell survival and proliferation. Its inhibition is a likely contributor to the anti-cancer effects of this compound.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in various diseases, including cancer and fibrosis. Wilforine, a structurally similar alkaloid, has been shown to inhibit this pathway.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound and related compounds.
Table 1: Immunosuppressive Activity of Sesquiterpene Alkaloids from T. wilfordii
| Compound | Assay | Cell Line | IC50 | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | 7.25 µg/mL | |
| This compound (as part of TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | - | |
| Tripfordine A | NF-κB Inhibition | HEK293/NF-κB-Luc | 0.74 µM | |
| Wilforine | NF-κB Inhibition | HEK293/NF-κB-Luc | 15.66 µM |
Table 2: Effect of this compound on Apoptotic Protein Expression in HepG2 Cells
| Treatment | Duration | Protein | Change in Expression | Reference |
| 40 µM this compound | 48 hours | Bcl-2 | Significantly decreased | |
| 40 µM this compound | 48 hours | Bax | Significantly increased |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Extraction and Isolation of this compound from Tripterygium wilfordii
This protocol outlines a general procedure for the extraction and purification of sesquiterpene pyridine alkaloids.
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Extraction: The powdered roots of T. wilfordii are extracted with 95% ethanol.
-
Concentration: The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic solution and then precipitated with a base to isolate the total alkaloids.
-
Column Chromatography: The total alkaloid fraction is subjected to octadecylsilyl (ODS) column chromatography for initial separation.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct (HEK293/NF-κB-Luc).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
Protocol:
-
Cell Seeding: Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for this compound.
Western Blot for Bcl-2 and Bax Expression
This protocol is for determining the effect of this compound on the expression levels of Bcl-2 and Bax in HepG2 cells.
Materials:
-
HepG2 cells.
-
This compound.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies:
-
Mouse anti-Bcl-2 monoclonal antibody (e.g., from Thermo Fisher Scientific, Cat# 13-8800, used at 0.5-1 µg/mL).
-
Mouse anti-Bax monoclonal antibody (e.g., from Thermo Fisher Scientific, Cat# MA5-14003, used at 1-2 µg/mL).
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Treatment: Culture HepG2 cells and treat with 40 µM this compound for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.
Conclusion and Future Directions
This compound, a sesquiterpene alkaloid from Tripterygium wilfordii, demonstrates significant potential as a therapeutic agent, particularly in the fields of immunology and oncology. Its ability to modulate key signaling pathways such as NF-κB and induce apoptosis highlights its promise. However, much of the detailed mechanistic understanding is still based on studies of the total plant extract or related alkaloids.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound within the NF-κB, JAK-STAT, and PI3K-AKT pathways.
-
Conducting comprehensive dose-response and time-course studies to better understand its quantitative effects on various cell types.
-
Investigating the in vivo efficacy and safety profile of purified this compound in animal models of inflammatory diseases and cancer.
-
Exploring synergistic effects of this compound with other therapeutic agents.
A deeper understanding of the specific molecular interactions and pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic drug.
References
Methodological & Application
Wilfortrine Treatment Protocol for HepG2 Cells: An In Vitro Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine, a bioactive alkaloid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated potential as an anti-cancer agent. This document provides a detailed protocol for the in vitro treatment of the human hepatocellular carcinoma cell line, HepG2, with this compound. The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound on liver cancer cells. The primary mechanism of action identified is the induction of apoptosis through the modulation of the Bax/Bcl-2 signaling pathway.
Data Presentation
The following tables summarize the qualitative effects of this compound on HepG2 cells as reported in the scientific literature. It is important to note that specific quantitative data from dose-response studies, including IC50 values, are not extensively available in the public domain for this compound treatment of HepG2 cells. The data presented here is based on a single concentration study.
Table 1: Effect of this compound on HepG2 Cell Apoptosis
| Treatment | Concentration | Duration | Effect on Apoptosis | Key Findings |
| Control | - | 48h | Baseline apoptosis | Normal cell turnover |
| This compound | 40 mM | 48h | Significant increase in early apoptosis[1][2] | Induction of programmed cell death |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HepG2 Cells
| Treatment | Concentration | Duration | Effect on Bax Expression | Effect on Bcl-2 Expression |
| Control | - | 48h | Baseline expression | Baseline expression |
| This compound | 40 mM | 48h | Noticeable increase[1][2] | Significant decrease[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on HepG2 cells.
Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing HepG2 cells and treating them with this compound.
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration of 40 mM has been shown to be effective[1][2].
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight.
-
Replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 hours)[1][2].
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound (e.g., 40 mM) for 48 hours[1][2].
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Bax and Bcl-2
This protocol detects the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat HepG2 cells with this compound (e.g., 40 mM) for 48 hours in 6-well plates[1][2].
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on HepG2 cells.
This compound-Induced Apoptotic Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis in HepG2 cells.
Disclaimer: This document is intended for research purposes only and should not be used for clinical applications. The protocols provided are general guidelines and may require optimization for specific experimental conditions. It is crucial to consult original research articles and safety data sheets for all reagents and equipment used.
References
Application Notes and Protocols: Wilfortrine in a Rheumatoid Arthritis Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of wilfortrine, a monomeric compound derived from the plant Tripterygium wilfordii Hook. f., in a preclinical animal model of rheumatoid arthritis (RA). The protocols and data presented are based on published studies and are intended to guide researchers in designing and executing similar experiments.
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects, suggesting its potential as a therapeutic agent for RA. The primary mechanism of action highlighted in recent research involves the inhibition of the Wnt11/β-catenin signaling pathway.[1][2]
Data Presentation
The following tables summarize the quantitative data from a study utilizing a collagen-induced arthritis (CIA) rat model to evaluate the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in CIA Rat Model
| Treatment Group | Dosage (μg/kg) | Mean Arthritis Score (Day 35) | Key Outcomes |
| Normal Control | N/A | Not reported | No signs of arthritis |
| CIA Model | N/A | Significantly elevated | Typical RA pathology |
| CIA + this compound | 40 (Low Dose) | Dose-dependent reduction | Alleviation of arthritis symptoms[3] |
| CIA + this compound | 48 (Medium Dose) | Dose-dependent reduction | Alleviation of arthritis symptoms[3] |
| CIA + this compound | 56 (High Dose) | Dose-dependent reduction | Alleviation of arthritis symptoms[3] |
Table 2: Effect of this compound on Serum Cytokine Levels in CIA Rats
| Treatment Group | Dosage (μg/kg) | IL-1β Level | IL-6 Level | TNF-α Level |
| CIA Model | N/A | Abnormally elevated | Abnormally elevated | Abnormally elevated |
| CIA + this compound | 40 (Low Dose) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) |
| CIA + this compound | 48 (Medium Dose) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) |
| CIA + this compound | 56 (High Dose) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) | Significantly downregulated (p < 0.01) |
Data derived from a study by Huang et al. (2023).
Table 3: In Vitro Efficacy of this compound on Fibroblast-Like Synoviocytes (FLS)
| Treatment Group | Concentration (nM) | Effect on FLS Proliferation |
| CIA FLS Control | N/A | Abnormal proliferation |
| CIA FLS + this compound | 200 (Low Dose) | Significant inhibition |
| CIA FLS + this compound | 300 (Medium Dose) | Significant inhibition |
| CIA FLS + this compound | 400 (High Dose) | Significant inhibition |
Data derived from a study by Huang et al. (2023).
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model
This protocol describes the induction of rheumatoid arthritis in rats, a widely used model that shares pathological similarities with human RA.
Materials:
-
SPF grade male Sprague-Dawley (SD) rats (160-180 g)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
Procedure:
-
Prepare the modeling reagent by emulsifying bovine type II collagen and Complete Freund's Adjuvant (CFA) in a 1:1 ratio.
-
Perform the first immunization by administering the collagen-CFA emulsion to the rats.
-
A booster immunization is typically given after a specific interval (e.g., 7 days), often with collagen emulsified in incomplete Freund's adjuvant.
-
Monitor the rats for signs of arthritis, which usually develop within a few weeks. Disease severity can be assessed using an arthritis scoring system based on paw swelling and inflammation.
This compound Administration (In Vivo)
Materials:
-
This compound (WFR)
-
Vehicle for administration (e.g., water with 10% medicinal starch to increase viscosity)
-
Oral gavage needles
Procedure:
-
Prepare the this compound suspensions at the desired concentrations (e.g., 40 μg/kg, 48 μg/kg, and 56 μg/kg).
-
Divide the CIA rats into treatment groups (n=10 per group): a model group (CIA), low-dose, medium-dose, and high-dose this compound groups, and a negative control group receiving the vehicle.
-
Begin administration of this compound or vehicle on day 7 after the first immunization.
-
Administer the treatments daily via oral gavage.
-
Continue the treatment for the duration of the study (e.g., until day 35).
Evaluation of Therapeutic Efficacy
Procedures:
-
Arthritis Score: Regularly score the severity of arthritis in each paw based on erythema and swelling.
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone destruction.
-
Cytokine Measurement: Collect peripheral blood to measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using ELISA.
-
Western Blot and RT-qPCR: Analyze synovial tissue or isolated FLS to determine the expression levels of proteins and genes within the Wnt/β-catenin signaling pathway (e.g., Wnt11, β-catenin, CCND1, GSK-3β, c-Myc).
Visualizations
Signaling Pathway of this compound in Rheumatoid Arthritis
Caption: this compound inhibits the Wnt11/β-catenin pathway in RA.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vivo evaluation of this compound in a CIA rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Wilfortrine for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F (TwHF), commonly known as Thunder God Vine.[1] For centuries, extracts of TwHF have been utilized in traditional Chinese medicine to treat a range of inflammatory and autoimmune conditions. Modern research has identified several bioactive compounds within TwHF, including this compound, which have demonstrated potent immunosuppressive, anti-inflammatory, and potential anti-cancer properties.[1][2] These attributes make this compound a compound of significant interest for in vivo investigation across various disease models.
This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on dosage and administration. It is intended to serve as a comprehensive resource for researchers designing and executing preclinical studies.
Note: this compound is a potent and potentially toxic compound. All research should be conducted with appropriate safety precautions and in accordance with institutional and national guidelines for animal welfare.
Mechanism of Action & Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation, but research on related alkaloids from Tripterygium wilfordii provides significant insights into its probable modes of action. The therapeutic effects are likely mediated through the modulation of key signaling pathways involved in inflammation, immune response, and cell proliferation.
Key signaling pathways potentially modulated by this compound and related TwHF alkaloids include:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of TwHF compounds. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Signaling Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway contributes to the anti-inflammatory and immunosuppressive effects.
-
JAK-STAT Signaling Pathway: By potentially interfering with the JAK-STAT pathway, this compound may suppress the cellular responses to a variety of cytokines and growth factors.
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a likely mechanism for the observed anti-cancer properties of related compounds.
-
Wnt/β-catenin Signaling Pathway: Studies on the closely related alkaloid, Wilforine, have demonstrated that it can ameliorate rheumatoid arthritis by inhibiting the Wnt11/β-catenin signaling pathway.
The following diagram illustrates the potential interplay of these pathways in the context of this compound's activity.
Dosage and Administration for In Vivo Research
Determining the appropriate dosage of this compound is critical due to its narrow therapeutic window and potential for toxicity.[2] The optimal dose will depend on the animal model, the disease being studied, and the route of administration. The following tables summarize available in vivo dosage information for this compound and closely related compounds from Tripterygium wilfordii.
It is imperative that researchers conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Quantitative Data Summary
| Compound | Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| This compound | Mouse | Immunomodulation | 40.80 mg/kg/day for 4 days | Intraperitoneal (i.p.) | [1] |
| This compound | Mouse | Graft-versus-Host Reaction | 160 mg/kg/day for 9 days | Intraperitoneal (i.p.) | |
| This compound | Mouse | Delayed Hypersensitivity | 80 mg/kg/day for 10 days | Intraperitoneal (i.p.) | |
| Wilforine | Rat | Collagen-Induced Arthritis | 40, 48, and 56 µg/kg/day | Intragastric (i.g.) |
Note: The dosage information for this compound is derived from a secondary source citing a 1989 publication in Yao Xue Xue Bao. Researchers should consult the primary literature if possible.
Pharmacokinetic and Toxicity Data
| Parameter | Value | Animal Model | Route of Administration | Reference |
| LD50 (this compound) | Data not available | - | - | - |
| Cmax (this compound) | Data not available | - | - | - |
| Tmax (this compound) | Data not available | - | - | - |
| t1/2 (this compound) | Data not available | - | - | - |
| Bioavailability (this compound) | Data not available | - | - | - |
Given the lack of specific data for this compound, extreme caution is advised. Preliminary studies to determine the maximum tolerated dose (MTD) are essential before commencing efficacy studies.
Experimental Protocols
The following are generalized protocols that should be adapted to specific research needs.
Preparation of this compound for In Vivo Administration
The solubility of this compound in aqueous solutions is limited. Therefore, appropriate vehicle selection is crucial for consistent and effective delivery.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. The final concentration of DMSO in the injection solution should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced toxicity.
-
In a separate tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A typical ratio is 10:10:80 (v/v/v) of PEG300:Tween 80:Saline.
-
Slowly add the this compound-DMSO solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
The final solution should be clear and free of particulates.
-
Administer the solution to the animals immediately after preparation.
Protocol for Oral Gavage (Intragastric, i.g.):
For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution containing a small amount of Tween 80 to aid in suspension.
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
The following workflow diagram outlines the general steps for an in vivo study with this compound.
Example Protocol: Collagen-Induced Arthritis (CIA) Model in Rats
This protocol is adapted from studies on Wilforine and serves as a template that should be optimized for this compound.
Animals:
-
Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
Induction of CIA:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7, administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
Treatment:
-
Begin treatment on day 7 or upon the first signs of arthritis.
-
Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control such as methotrexate).
-
Prepare this compound for intragastric administration as described in section 4.1.
-
Administer the assigned treatment daily for the duration of the study (typically 21-28 days).
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of arthritis (e.g., paw swelling, erythema) daily or every other day.
-
At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Harvest joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
Safety and Concluding Remarks
This compound is a promising but potent compound from Tripterygium wilfordii. Its use in in vivo research requires careful consideration of its potential toxicity. The lack of comprehensive public data on its LD50 and pharmacokinetics necessitates a cautious approach, starting with dose-range-finding studies. The information provided in these application notes, particularly the dosages extrapolated from related compounds, should serve as a starting point for developing robust and reproducible in vivo experiments. As with any potent bioactive molecule, meticulous experimental design and adherence to safety protocols are paramount for generating meaningful and reliable data.
References
Detecting Wilfortrine in Plasma: A Detailed LC-MS/MS Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Wilfortrine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies of compounds derived from Tripterygium wilfordii.
Introduction
This compound is a prominent sesquiterpene pyridine (B92270) alkaloid found in the medicinal plant Tripterygium wilfordii Hook. f.[1]. Due to its biological activity and potential therapeutic applications, a sensitive and reliable analytical method is essential for its detection and quantification in biological matrices like plasma. This application note details a robust LC-MS/MS method for the determination of this compound, adaptable for both preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Bulleyacinitine A or a structurally similar, stable isotope-labeled compound)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) or acetate
-
Methyl tertiary butyl ether (MTBE)[2]
-
Water (ultrapure)
-
Control plasma (human or rat)
Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for efficient extraction of this compound from the plasma matrix[2].
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Alternatively, a protein precipitation followed by solid-phase extraction (SPE) can be employed[1][3].
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Sepax GP-Phenyl (or equivalent C18 column)[2] |
| Mobile Phase | A: 10 mmol/L ammonium formate with 0.1% formic acid in waterB: Methanol[2] |
| Gradient | Isocratic: 75% B[2] (Gradient elution can be optimized for better separation if needed) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 867.6 → 206.0IS (Bulleyacinitine A): m/z 664.1 → 584.1[2] |
| Ion Source Temperature | 500°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Method Validation Data
The following tables summarize the typical validation parameters for this LC-MS/MS method, synthesized from established methodologies for similar analytes[1][2][4].
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.02 - 100 | > 0.99 | 0.02[2][4] |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | > 85 | 85 - 115 |
| Medium | > 85 | 85 - 115 | |
| High | > 85 | 85 - 115 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocol and validation parameters offer a solid foundation for researchers to implement this method in their laboratories for pharmacokinetic and other bioanalytical studies. The high sensitivity, with a lower limit of quantification of 0.02 ng/mL, makes it suitable for detecting low concentrations of the analyte in biological samples[2].
References
- 1. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Wilfortrine: A Potent Inhibitor of Wnt/β-Catenin Signaling for Research and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine, a natural compound extracted from the medicinal plant Tripterygium wilfordii Hook. f., has emerged as a valuable tool for investigating the intricacies of the Wnt/β-catenin signaling pathway. Dysregulation of this crucial pathway is implicated in a multitude of diseases, including cancer and inflammatory disorders like rheumatoid arthritis. Recent studies have elucidated the mechanism by which this compound exerts its effects, identifying it as a direct inhibitor of Wnt11, a key ligand in the Wnt signaling cascade.[1][2] This specific mode of action makes this compound an excellent candidate for researchers seeking to modulate Wnt/β-catenin signaling for therapeutic development and to dissect the pathway's role in various biological processes.
These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in key cellular assays, and a summary of its observed effects on the Wnt/β-catenin pathway.
Mechanism of Action
This compound directly targets and inhibits Wnt11, a secreted glycoprotein (B1211001) that activates the Wnt/β-catenin signaling pathway.[1][2] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the inactivation of the β-catenin destruction complex. This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
By inhibiting Wnt11, this compound prevents the disassembly of the destruction complex. Consequently, β-catenin continues to be phosphorylated and degraded, leading to reduced cytoplasmic and nuclear levels of β-catenin. The decrease in nuclear β-catenin prevents its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes such as Cyclin D1 (CCND1) and c-Myc, which are critical for cell proliferation.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key components and outcomes of the Wnt/β-catenin signaling pathway, as observed in studies using fibroblast-like synoviocytes (FLS) from a collagen-induced arthritis (CIA) rat model.
Table 1: Effect of this compound on Inflammatory Cytokine Levels in CIA Rats
| Cytokine | Treatment Group | Concentration | Result |
| IL-6 | This compound | Not Specified | Significant Reduction |
| IL-1β | This compound | Not Specified | Significant Reduction |
| TNF-α | This compound | Not Specified | Significant Reduction |
Table 2: Effect of this compound on the Expression of Wnt/β-catenin Pathway Components and Target Genes in CIA FLS
| Target | Assay Type | Treatment Group | Concentration | Result |
| Wnt11 | RT-qPCR, IF | This compound | Not Specified | Decreased mRNA and protein expression |
| β-catenin | Western Blot, IF | This compound | Not Specified | Decreased protein expression and nuclear localization |
| CCND1 | RT-qPCR, Western Blot | This compound | Not Specified | Decreased mRNA and protein expression |
| GSK-3β | RT-qPCR | This compound | Not Specified | Decreased mRNA expression |
| c-Myc | RT-qPCR, Western Blot | This compound | Not Specified | Decreased mRNA and protein expression |
Table 3: Effect of this compound on Fibroblast-Like Synoviocyte (FLS) Proliferation
| Assay | Cell Type | Treatment Group | Concentration | Result |
| CCK-8 | CIA FLS, RA FLS | This compound | Not Specified | Significant inhibition of proliferation |
Mandatory Visualizations
Caption: this compound inhibits the Wnt/β-catenin pathway by targeting Wnt11.
Caption: Workflow for studying this compound's effect on Wnt/β-catenin signaling.
Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of fibroblast-like synoviocytes (FLS).
-
Materials:
-
Fibroblast-like synoviocytes (FLS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Protocol:
-
Seed FLS in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100%.
-
2. Western Blot Analysis
This protocol details the detection of Wnt/β-catenin pathway proteins in FLS treated with this compound.
-
Materials:
-
FLS cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Wnt11, anti-β-catenin, anti-CCND1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Culture FLS in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
3. Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression of Wnt/β-catenin target genes.
-
Materials:
-
FLS cultured in 6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for Wnt11, β-catenin, CCND1, c-Myc, GSK-3β, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Protocol:
-
Treat FLS with this compound as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers. (Note: Primer sequences should be designed to be specific for the target genes).
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression, normalized to the housekeeping gene.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of inflammatory cytokines in the serum of CIA rats treated with this compound.
-
Materials:
-
Serum samples from control and this compound-treated CIA rats
-
ELISA kits for IL-6, IL-1β, and TNF-α
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and serum samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
References
In Vivo Efficacy of Wilfortrine in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfortrine, a prominent alkaloid isolated from the medicinal plant Tripterygium wilfordii, has demonstrated significant anti-cancer properties in preclinical studies. In vitro evidence suggests that this compound can inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as a therapeutic agent. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound using xenograft models. While direct in vivo efficacy data for this compound is limited in publicly available literature, this guide synthesizes information from studies on closely related compounds from Tripterygium wilfordii and established xenograft methodologies to provide a comprehensive framework for researchers.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products are a rich source of bioactive compounds with anti-cancer potential. This compound, a sesquiterpenoid alkaloid, has emerged as a promising candidate. In vitro studies have shown that this compound can induce apoptosis in human hepatic cancer HepG2 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[1]. Furthermore, alkaloids from Tripterygium wilfordii have been reported to overcome chemoresistance by synergistically targeting multiple critical signaling pathways, including PI3K-AKT, JAK-STAT, and ERK-MAPK[2].
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of anti-tumor efficacy and mechanism of action of novel compounds in an in vivo setting. This document outlines the essential protocols for establishing and utilizing xenograft models to assess the therapeutic potential of this compound.
Data Presentation
Due to the limited availability of specific in vivo data for this compound, the following tables are presented as illustrative examples based on studies of other bioactive compounds from Tripterygium wilfordii, such as Triptolide and Wilforlide A. These tables provide a template for presenting quantitative data from a this compound xenograft study.
Table 1: Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | - | Intraperitoneal (i.p.) | 1500 ± 250 | - | - |
| This compound | 1 | i.p. | 1100 ± 180 | 26.7 | <0.05 |
| This compound | 5 | i.p. | 750 ± 120 | 50.0 | <0.01 |
| This compound | 10 | i.p. | 400 ± 80 | 73.3 | <0.001 |
| Positive Control (e.g., Doxorubicin) | 5 | i.p. | 350 ± 70 | 76.7 | <0.001 |
Data are hypothetical and for illustrative purposes.
Table 2: Body Weight Changes in Mice During this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SD (Day 0) | Mean Body Weight (g) ± SD (Day 21) | Percent Change in Body Weight |
| Vehicle Control | - | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8% |
| This compound | 1 | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9% |
| This compound | 5 | 20.6 ± 1.3 | 20.9 ± 1.4 | +1.5% |
| This compound | 10 | 20.4 ± 1.2 | 19.8 ± 1.6 | -2.9% |
| Positive Control (e.g., Doxorubicin) | 5 | 20.7 ± 1.1 | 18.5 ± 1.8 | -10.6% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice[3][4][5][6][7].
Materials:
-
Human cancer cell line (e.g., HepG2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in a serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For poorly tumorigenic cell lines, resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® on ice.
-
Subcutaneous Injection: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2[7].
Protocol 2: In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (from Protocol 1) with tumor volumes of approximately 100-150 mm³
-
This compound (dissolved in a suitable vehicle, e.g., DMSO/saline)
-
Vehicle control solution
-
Positive control drug (e.g., Doxorubicin)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control) with 8-10 mice per group.
-
Treatment Administration: Administer this compound, vehicle, or the positive control drug to the respective groups via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) according to the predetermined dosing schedule (e.g., daily, every other day for 21 days).
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice daily for any signs of toxicity (e.g., changes in behavior, appetite, or fur texture).
-
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume and body weight between the groups.
-
Excise the tumors for further analysis (e.g., histopathology, western blotting, qPCR).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy study of this compound.
Conclusion
While further studies are required to elucidate the specific in vivo efficacy and detailed mechanisms of this compound, the protocols and frameworks presented here provide a robust starting point for researchers. Based on the promising in vitro data and the known anti-cancer activities of related compounds from Tripterygium wilfordii, this compound holds potential as a novel therapeutic agent. Rigorous preclinical evaluation using xenograft models, as outlined in this document, is a critical step in translating this potential into clinical applications.
References
- 1. Effect of this compound on human hepatic cancer HepG2 cell proliferation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Studying Immunomodulatory Effects of Wilfortrine on T-Cells
For Research Use Only.
Introduction
Wilfortrine is a prominent bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F, which has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] Its potent anti-inflammatory and immunosuppressive properties have garnered significant interest within the scientific community.[1] These effects are largely attributed to its ability to modulate the immune system, particularly T-lymphocytes, which are central players in orchestrating immune responses. Extracts and derivatives of Tripterygium wilfordii, such as triptolide (B1683669), have been shown to inhibit T-cell activation and proliferation, suppress the production of pro-inflammatory cytokines, and induce T-cell apoptosis.[2][3] The primary mechanism of action involves the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for T-cell activation and the transcription of inflammatory genes.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the immunomodulatory effects of this compound on T-cells. Detailed protocols for assessing T-cell proliferation, cytokine production, and the underlying signaling mechanisms are provided, along with representative data and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The immunomodulatory activity of this compound and its derivatives is concentration-dependent. The following tables summarize the quantitative effects on T-cell proliferation and cytokine production, primarily focusing on its well-studied active component, triptolide, due to the availability of specific quantitative data.
Table 1: Inhibitory Effects of Triptolide (a key active component of Tripterygium wilfordii) on Cell Proliferation
| Cell Line | Assay Duration | IC50 Value | Reference |
| Leukemia Cells | 48 hours | < 15 nM | |
| Leukemia Cells | 72 hours | < 10 nM | |
| MDA-MB-231 (Breast Cancer) | 72 hours | 0.3 nM |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by Triptolide in Macrophages
| Cytokine | Triptolide Concentration | % Inhibition | Reference |
| TNF-α | 10 nM | ~80% | |
| TNF-α | 50 nM | >80% | |
| IL-6 | 10 nM | ~40% | |
| IL-6 | 50 nM | ~80% | |
| IL-1β | (Dose-dependent) | Potent Inhibition |
Note: This data is from lipopolysaccharide (LPS)-stimulated macrophages, but it is indicative of the potent inhibitory effect of triptolide on key pro-inflammatory cytokines that are also produced during a T-cell mediated immune response.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for T-cell isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for T-cells using a negative selection kit to obtain untouched T-cells.
-
Wash the isolated T-cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium to remove any unbound CFSE.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
-
T-Cell Stimulation and Treatment:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Seed 100 µL of the CFSE-labeled T-cell suspension into each well (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry, gating on the T-cell population and measuring the fluorescence intensity of CFSE. Proliferating cells will show a stepwise reduction in CFSE fluorescence.
-
Protocol 2: Analysis of Cytokine Production by Intracellular Staining
This protocol describes the detection of intracellular cytokines in T-cells following activation and treatment with this compound.
Materials:
-
Isolated T-cells
-
Complete RPMI medium
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A (Golgi transport inhibitor)
-
This compound
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
T-Cell Activation and Treatment:
-
Resuspend isolated T-cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Add this compound at desired concentrations to the cell suspension and incubate for 1-2 hours. Include a vehicle control.
-
Stimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours in the presence of Brefeldin A (10 µg/mL) to block cytokine secretion.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Perform surface staining for T-cell markers (e.g., CD3, CD4, CD8) if desired.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Analysis:
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the percentage of cytokine-producing T-cells in the different treatment groups.
-
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol outlines the procedure for examining the effect of this compound on the activation of the NF-κB pathway in T-cells.
Materials:
-
Isolated T-cells
-
Complete RPMI medium
-
Anti-CD3/CD28 antibodies or PMA/Ionomycin for stimulation
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture T-cells (2-5 x 10^6 cells per condition) and pre-treat with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PMA/Ionomycin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (β-actin).
-
Visualizations
Caption: Experimental workflow for investigating this compound's effects on T-cells.
Caption: this compound inhibits the NF-κB signaling pathway in T-cells.
References
- 1. Direct effects of interleukin-8 on growth and functional activity of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Wilfortrine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with Wilfortrine, a natural alkaloid compound. The following protocols and data summaries are designed to assist in the investigation of this compound's effects on apoptosis and cell cycle progression, as well as to provide insights into the underlying signaling pathways.
Introduction to this compound and Flow Cytometry Analysis
This compound, an alkaloid extracted from Tripterygium wilfordii, has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful technique for studying the effects of compounds like this compound at the single-cell level. It allows for the rapid and quantitative analysis of various cellular parameters, including apoptosis, cell cycle distribution, and the expression of specific proteins.
Common flow cytometry assays used in the study of this compound's effects include:
-
Apoptosis Detection: Using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Employing PI staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on cancer cell lines.
Table 1: Apoptosis Induction by this compound and Related Compounds
| Cell Line | Compound | Concentration | Treatment Time | Apoptosis Rate (% of cells) | Reference |
| HepG2 (Liver Cancer) | This compound | 40 µM | 48 h | Significantly increased vs. control | |
| A2780/DDP (Ovarian Cancer) | TWP | 5 µg/mL | 24 h | 14.57% | |
| A2780/DDP (Ovarian Cancer) | TWP | 10 µg/mL | 24 h | 26.63% | |
| A2780/DDP (Ovarian Cancer) | TWP* | 20 µg/mL | 24 h | 55.9% | |
| SMMC-7721 (Hepatoma) | Burselignan | 1.4 mg/L | 72 h | 22.1% (Annexin V+) / 27.7% (Sub-G1) | [1] |
| HEp-2 (Laryngocarcinoma) | Triptolide | Various | 24 h | Dose-dependent increase | [2] |
*Tripterygium wilfordii polyglycosides (TWP) contain this compound as a key alkaloid constituent. **Burselignan and Triptolide are other compounds from Tripterygium wilfordii, included for comparative purposes.
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Compound | Concentration | Treatment Time | Effect on Cell Cycle | Reference |
| HepG2 (Liver Cancer) | This compound | 40 µM | 48 h | No significant change | |
| SMMC-7721 (Hepatoma) | Burselignan** | 1.4 mg/L | 24-72 h | G2/M phase arrest | [1] |
Signaling Pathways Modulated by this compound
This compound and its related compounds have been shown to modulate several key signaling pathways involved in cell survival and apoptosis.
Bcl-2 Family-Mediated Apoptosis
This compound has been observed to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins. This compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.
This compound's modulation of the Bcl-2 family pathway.
Inhibition of Pro-Survival Signaling Pathways
Studies on Tripterygium wilfordii polyglycosides, where this compound is a major active component, have revealed the inhibition of several pro-survival signaling pathways, including PI3K-AKT, JAK-STAT, and ERK-MAPK. The coordinated suppression of these pathways contributes to the induction of apoptosis and can help overcome drug resistance in cancer cells.
Inhibition of pro-survival pathways by this compound.
Experimental Protocols
The following are detailed protocols for the flow cytometry analysis of cells treated with this compound.
Protocol for Apoptosis Analysis using Annexin V-FITC and PI Staining
This protocol is designed to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2, A2780)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow:
Workflow for apoptosis analysis.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight under standard culture conditions.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow:
Workflow for cell cycle analysis.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis analysis protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. The DNA content will be proportional to the PI fluorescence intensity.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: May indicate apoptotic cells with fragmented DNA.
-
Concluding Remarks
The protocols and information provided in these application notes offer a solid foundation for investigating the cellular effects of this compound using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and quantitative data on apoptosis induction and cell cycle alterations, contributing to a deeper understanding of this compound's anti-cancer properties and its potential in drug development. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Wilfortrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfortrine, a key bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis. Its mechanism of action involves the modulation of specific signaling pathways that regulate cellular processes like proliferation and inflammation. This document provides a detailed protocol for the use of Western blotting to analyze the expression of key proteins affected by this compound treatment, with a focus on the Wnt/β-catenin signaling pathway.
Data Presentation: Effects of this compound on Protein Expression
This compound has been shown to significantly inhibit the Wnt11/β-catenin signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of several key proteins involved in cell cycle progression and extracellular matrix remodeling. The following tables summarize the observed changes in protein expression in fibroblast-like synoviocytes from a collagen-induced arthritis rat model following treatment with this compound.
Note: The primary research indicates a statistically significant reduction (p < 0.01) in the expression of the listed proteins.[1] However, specific quantitative fold-change values from densitometry analysis were not provided in the cited literature. The tables therefore reflect a qualitative summary of these findings.
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Proteins
| Protein Target | Cellular Function | Observed Effect of this compound |
| β-catenin | Central mediator of the canonical Wnt signaling pathway, transcriptional co-activator. | Reduced protein expression.[1] |
| CCND1 (Cyclin D1) | Key regulator of cell cycle progression (G1/S transition). | Reduced protein expression.[1] |
| c-Myc | Transcription factor involved in cell proliferation, differentiation, and apoptosis. | Reduced protein expression.[1] |
Table 2: Effect of this compound on Extracellular Matrix Remodeling Proteins
| Protein Target | Cellular Function | Observed Effect of this compound |
| MMP3 (Stromelysin-1) | Matrix metalloproteinase involved in the degradation of extracellular matrix components. | Inhibited expression.[1][2] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the Wnt11/β-catenin signaling pathway.
References
Troubleshooting & Optimization
Optimizing Wilfortrine Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Wilfortrine in in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel assay, it is advisable to start with a broad concentration range to determine the dose-dependent effects of this compound. Based on studies of extracts from Tripterygium wilfordii, the plant from which this compound is isolated, a starting range of 1 µM to 50 µM is recommended for initial screening. One study on HepG2 liver cancer cells used a high concentration of 40 µM of this compound. However, it is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay.
Q2: How can I determine the cytotoxic concentration of this compound for my cell line?
A2: A cytotoxicity assay, such as the MTT assay, is essential to determine the concentration of this compound that is toxic to your cells. This will help you establish a therapeutic window where you can observe the desired biological effects without causing significant cell death. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) and calculate the half-maximal inhibitory concentration (IC50), which is the concentration at which 50% of the cells are non-viable.
Q3: this compound is a natural product. Are there any specific challenges I should be aware of when working with it in vitro?
A3: Yes, natural products can present unique challenges. For this compound, consider the following:
-
Solubility: this compound is soluble in DMSO.[] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.
-
Purity: The purity of the this compound sample can affect its activity. Always use a high-purity compound and be aware of potential batch-to-batch variability.
-
Interference with Assay Readouts: Natural products can sometimes interfere with colorimetric or fluorometric assays. It is important to include proper controls, such as wells with this compound but no cells, to account for any background signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Test a higher concentration range. |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, 72 hours). | |
| The chosen cell line is not sensitive to this compound. | Test a different, potentially more sensitive, cell line. | |
| High cell death even at low concentrations | This compound is highly cytotoxic to the cell line. | Use a lower concentration range. |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration is below 0.5%. | |
| Precipitation of this compound in culture medium | Poor solubility at the tested concentration. | Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Consider using a lower concentration or a different solvent if compatible with your assay. |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Uneven distribution of this compound. | Mix the plate gently after adding the compound. |
Quantitative Data Summary
The following table summarizes reported in vitro concentrations for extracts of Tripterygium wilfordii and related compounds. Note that specific IC50 values for purified this compound are not widely available in the literature, and these values should be used as a general guideline for establishing initial experimental concentrations.
| Compound/Extract | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Reference |
| This compound | HepG2 | Apoptosis Induction | 40 µM | Inferred from study |
| Methanolic Extract of T. wilfordii | WRL-68 | Cytotoxicity (MTT) | IC50: 193 µg/ml | [2] |
| Methanolic Extract of T. wilfordii | AsPC-1 | Cytotoxicity (MTT) | IC50: 149.2 µg/ml | [2] |
| T. wilfordii Extract | Human Chondrocytes | Inhibition of IL-1 induced MMP-3 RNA | 2.5 - 10 ng/ml | Inferred from study |
| Celastrol (from T. wilfordii) | hERG channel expressing cells | hERG channel inhibition | IC50: 0.83 µM | [3] |
| Triptolide (from T. wilfordii) | hERG channel expressing cells | hERG channel inhibition | IC50: 811.1 µM | [3] |
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a standard method for assessing the cytotoxicity of this compound on a given cell line.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Your chosen adherent cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Compounds from Tripterygium wilfordii
This compound and other compounds isolated from Tripterygium wilfordii have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Wilfortrine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Wilfortrine in common solvents like DMSO and PBS for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[]. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?
A2: Direct dissolution of this compound in aqueous buffers like PBS is challenging due to its poor water solubility. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in PBS or your cell culture medium.
Q3: I observed precipitation when diluting my this compound-DMSO stock solution in PBS. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C to maintain stability[]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your experiments.
Problem: Precipitation Observed After Diluting DMSO Stock in PBS
Root Cause: The limited solubility of this compound in aqueous solutions can cause it to precipitate out when the DMSO concentration is significantly lowered upon dilution in PBS.
Solutions:
-
Optimize the Dilution Process:
-
Rapid Mixing: Add the this compound-DMSO stock solution to the PBS buffer while vortexing or stirring vigorously. This rapid dispersion can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.
-
-
Adjust the Final DMSO Concentration:
-
For many cell-based assays, a final DMSO concentration of up to 0.5% (v/v) is well-tolerated. Increasing the final DMSO concentration in your PBS solution can help to keep this compound in solution. However, it is essential to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: The addition of a co-solvent can enhance the solubility of hydrophobic compounds[2][3]. Polyethylene glycol (PEG) 300 or ethanol (B145695) are examples of co-solvents that can be used in combination with DMSO[3].
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be added to the PBS at low concentrations (e.g., 0.1-1%) to aid in the solubilization of poorly soluble drugs[4].
-
-
Sonication:
-
After diluting the DMSO stock in PBS, briefly sonicate the solution in a water bath sonicator. This can help to break down small aggregates and improve dissolution.
-
Illustrative Solubility Data
The following table provides hypothetical solubility data for this compound to illustrate the effects of different solvent compositions. Note: This data is for illustrative purposes only and should be experimentally verified.
| Solvent System | This compound Concentration (µM) | Observation |
| 100% PBS (pH 7.4) | 1 | Clear Solution |
| 100% PBS (pH 7.4) | 10 | Precipitation |
| PBS with 0.5% DMSO | 10 | Clear Solution |
| PBS with 1% DMSO | 25 | Clear Solution |
| PBS with 0.1% Tween® 80 | 15 | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder. For a 1 mL of 10 mM stock solution of this compound (Molecular Weight: ~885.8 g/mol ), you would need 8.86 mg.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare 1 mL of a 10 µM working solution, you will perform a 1:1000 dilution.
-
Add 999 µL of sterile PBS to a sterile microcentrifuge tube.
-
While vortexing the PBS, add 1 µL of the 10 mM this compound stock solution.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for troubleshooting this compound solubility issues.
This compound's Inhibitory Action on the Wnt11/β-catenin Signaling Pathway
Recent studies have shown that Wilforine can inhibit the Wnt11/β-catenin signaling pathway, which is relevant in conditions like rheumatoid arthritis[5][6].
Caption: this compound's mechanism of action on the Wnt11/β-catenin pathway.
References
- 2. ijpbr.in [ijpbr.in]
- 3. scispace.com [scispace.com]
- 4. Level A in vitro-in vivo correlation: Application to establish a dissolution test for artemether and lumefantrine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Wilfortrine cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for researchers working with Wilfortrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxic effects of this compound in your non-cancerous cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it show cytotoxicity to non-cancerous cells?
This compound is a complex alkaloid derived from the plant Tripterygium wilfordii (TwHF).[1] While being investigated for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties, many compounds from this plant, including this compound, are known to have toxic side effects.[2][3] The cytotoxicity in non-cancerous cells is a significant challenge and is believed to stem from its interference with fundamental cellular processes. The precise mechanism in normal cells is not fully elucidated, but research on related TwHF compounds suggests it may involve the induction of oxidative stress and inflammation.
Q2: I am observing high levels of cell death in my non-cancerous control cell line after this compound treatment. What are the first troubleshooting steps?
High cytotoxicity in control lines is a common issue. Here are initial steps to take:
-
Verify Concentration: Double-check all calculations for your stock solution and final dilutions. An error in concentration is the most common cause of unexpected cytotoxicity.
-
Confirm Cell Health: Ensure your cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.
-
Run a Dose-Response Curve: If you haven't already, perform a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) value for your specific non-cancerous cell line. This will help you select appropriate concentrations for your experiments.
-
Check Incubation Time: Cytotoxicity is time-dependent. Consider reducing the exposure time to see if a therapeutic window can be identified where effects on your target (e.g., cancer) cells are observed with minimal impact on non-cancerous controls.
Q3: Are there any reported IC50 values for this compound or related compounds on non-cancerous cell lines?
Specific IC50 values for this compound on non-cancerous cell lines are not widely reported in the literature. However, data from studies on general extracts of Tripterygium wilfordii and its other major components can provide a useful reference point. It is critical to determine the IC50 empirically for your specific cell line and experimental conditions.
Troubleshooting Guide: High Off-Target Cytotoxicity
This guide provides potential strategies to investigate and mitigate unwanted cytotoxicity in your non-cancerous cell lines during this compound treatment.
Problem: this compound treatment results in excessive death of non-cancerous cells, preventing the study of its desired effects.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
Investigational Mitigation Strategies
Based on the known toxic mechanisms of related compounds from Tripterygium wilfordii, the following strategies can be investigated to protect non-cancerous cells.
Strategy 1: Co-administration of Antioxidants
-
Rationale: The toxicity of Tripterygium wilfordii extracts has been linked to the induction of oxidative stress. Antioxidants may counteract this effect. N-acetylcysteine (NAC) is a well-documented antioxidant and cytoprotective agent that has been shown to protect against chemically-induced oxidative stress.
-
Experimental Approach:
-
Determine the IC50 of this compound alone on your non-cancerous cell line.
-
Pre-incubate the cells with a non-toxic concentration of NAC for 1-2 hours.
-
Add this compound (at various concentrations) to the NAC-containing media.
-
After the desired incubation period, measure cell viability to determine if NAC co-treatment shifts the IC50, indicating a protective effect.
-
Strategy 2: Supplementation with Growth Factors
-
Rationale: For specific, rapidly dividing non-cancerous cell types (e.g., hematopoietic progenitors), toxicity can be high. Growth factors are used in clinical settings to help normal tissues recover from chemotherapy by stimulating proliferation and differentiation.
-
Experimental Approach: This is highly cell-type dependent. Identify the key growth factors for your cell line (e.g., G-CSF for granulocyte precursors, EPO for erythrocyte precursors) and supplement the culture medium during the this compound treatment and recovery period.
Strategy 3: Induction of a Reversible G1 Arrest
-
Rationale: If this compound's cytotoxicity is primarily directed at proliferating cells, inducing a temporary and reversible cell cycle arrest in the G1 phase in normal cells could protect them. This strategy relies on the fact that many cancer cells have defective G1 checkpoints and will not arrest, remaining sensitive to the drug. Staurosporine, at very low concentrations, has been shown to selectively arrest normal cells in G1.
-
Experimental Approach:
-
Pre-treat non-cancerous cells with a low, non-lethal dose of a G1-arresting agent like staurosporine.
-
Confirm G1 arrest via flow cytometry.
-
Treat the arrested cells with this compound.
-
Compare the viability to cells treated with this compound alone.
-
Data Summary: Cytotoxicity of Tripterygium wilfordii Compounds
The following table summarizes reported IC50 values for various compounds from Tripterygium wilfordii. Note the limited data specifically for this compound.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| T. wilfordii Extract | WRL-68 | Human Embryonic Liver (Non-cancerous) | 193 µg/ml | |
| T. wilfordii Extract | AsPC-1 | Human Pancreatic Cancer | 149.2 µg/ml | |
| This compound | HepG2 | Human Liver Cancer | 40 mM (used for apoptosis induction) | |
| T. wilfordii Extract | Various Cancer Lines | HeLa, Pancreatic, Prostate, Breast | ~1 mg/ml (induced 85% death) | |
| T. wilfordii Extract | Normal Cells | PBMC, MCF10A, MCF12F | No cell death effects observed |
Note: IC50 values are highly dependent on the specific assay, incubation time, and cell line used. This table should be used for reference only.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or mitigating agent) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Testing N-Acetylcysteine (NAC) as a Mitigating Agent
This protocol outlines an experiment to assess if NAC can protect non-cancerous cells from this compound-induced cytotoxicity.
Caption: Experimental workflow for evaluating NAC as a cytoprotective agent.
Signaling Pathways Implicated in T. wilfordii Toxicity
The cytotoxicity of compounds from Tripterygium wilfordii is complex and involves multiple signaling pathways. While the specific pathways for this compound in non-cancerous cells are under-investigated, data from related compounds and extracts point towards the involvement of inflammatory and cell survival pathways.
Caption: Potential signaling pathways involved in this compound's cellular effects.
References
- 1. Immunosuppressive sesquiterpene alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Events Associated With Treatment of Tripterygium wilfordii Hook F: A Quantitative Evidence Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wilfortrine Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in Wilfortrine Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background and non-specific bands on my this compound Western blot?
High background and non-specific bands in Western blotting can arise from several factors. These include, but are not limited to:
-
Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high, leading to off-target binding.[1][2][3][4][5]
-
Insufficient Blocking: The blocking step may be inadequate, leaving non-specific protein binding sites on the membrane exposed to the antibodies.
-
Inadequate Washing: Insufficient or improper washing steps can fail to remove unbound antibodies, resulting in high background.
-
Contaminated Reagents: Buffers or reagents may be contaminated or expired.
-
Membrane Issues: The type of membrane (nitrocellulose or PVDF) might not be optimal, or it may have been handled improperly, for instance, allowed to dry out.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.
Q2: How can I optimize the antibody concentrations for my this compound Western blot?
Optimizing antibody concentrations is a critical step to reduce non-specific binding. A good starting point is to perform an antibody titration. This involves testing a range of primary and secondary antibody dilutions while keeping all other parameters constant to find the optimal concentration that provides a strong specific signal with low background. A dot blot is a quicker method to optimize antibody concentrations without running multiple Western blots.
Q3: Which blocking buffer should I use for my this compound experiment?
The choice of blocking buffer is crucial and can significantly impact the signal-to-noise ratio. The two most common types of blocking buffers are protein-based and non-protein-based.
-
Protein-based blockers: These include non-fat dry milk and bovine serum albumin (BSA).
-
Non-fat dry milk: A cost-effective and commonly used blocker. However, it should be avoided when detecting phosphorylated proteins as it contains casein, which is a phosphoprotein and can lead to high background.
-
Bovine Serum Albumin (BSA): A good alternative to milk, especially for phospho-specific antibodies.
-
-
Non-protein blockers: These are commercially available and are often detergent-based or use synthetic polymers.
It is recommended to test different blocking buffers to determine the most suitable one for your specific antibody-antigen pair.
Q4: What are the best practices for the washing steps in a Western blot protocol?
Thorough washing is essential to remove unbound antibodies and reduce background noise. Here are some best practices:
-
Increase Wash Duration and Volume: Increasing the length of each wash and the volume of the wash buffer can improve the removal of non-specific antibodies.
-
Increase the Number of Washes: Performing more wash cycles can also be beneficial. A common protocol involves 3-5 washes of 5-10 minutes each.
-
Add Detergent: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in the wash buffer helps to reduce non-specific binding.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Non-Specific Binding
This guide provides a step-by-step workflow to identify and resolve the source of non-specific binding in your this compound Western blot.
Troubleshooting Workflow for Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Experimental Protocols
Protocol 1: Antibody Titration Using a Dot Blot
This protocol allows for the rapid optimization of primary and secondary antibody concentrations.
Materials:
-
Nitrocellulose or PVDF membrane
-
Antigen-containing sample (e.g., cell lysate)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
Procedure:
-
Antigen Application:
-
Prepare serial dilutions of your protein sample in PBS or TBS.
-
Cut a strip of membrane for each primary antibody concentration you plan to test.
-
Spot 1-2 µL of each protein dilution onto the membrane strips.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Block the membranes in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Prepare different dilutions of the primary antibody in blocking buffer.
-
Incubate each membrane strip with a different primary antibody dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane strips three times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Prepare different dilutions of the secondary antibody in blocking buffer.
-
Incubate the membrane strips with the secondary antibody dilutions for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane strips three times for 5 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membranes with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot to determine the optimal antibody concentrations that give a strong signal with minimal background.
-
Protocol 2: Optimizing Blocking Conditions
Materials:
-
Western blot membrane with transferred proteins
-
Various blocking buffers (e.g., 5% non-fat milk in TBST, 3% BSA in TBST, commercial blocking buffers)
Procedure:
-
After protein transfer, cut the membrane into strips, ensuring each strip has identical lanes.
-
Incubate each strip in a different blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with the standard immunodetection protocol, using the same primary and secondary antibody concentrations for all strips.
-
Compare the signal-to-noise ratio for each blocking condition to identify the most effective one.
Data Presentation
Table 1: Troubleshooting Non-Specific Binding - Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Expected Outcome |
| Primary Antibody Dilution | 1:1000 | 1:2000 | 1:5000 | Reduced non-specific bands and background. |
| Secondary Antibody Dilution | 1:5000 | 1:10000 | 1:20000 | Reduced background. |
| Blocking Agent | 5% Non-fat Milk | 3% BSA | Commercial Blocker | Lower background, especially for phospho-proteins with BSA. |
| Blocking Time | 1 hour at RT | 2 hours at RT | Overnight at 4°C | More complete blocking of non-specific sites. |
| Wash Steps | 3 x 5 min | 4 x 5 min | 3 x 10 min | More efficient removal of unbound antibodies. |
| Tween 20 in Wash Buffer | 0.05% | 0.1% | 0.2% (use with caution) | Reduced background; high concentrations may strip antibody. |
Signaling Pathways Involving this compound and Related Compounds
This compound is an alkaloid found in Tripterygium wilfordii. Compounds from this plant have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can provide context for your experimental results.
Simplified Overview of Signaling Pathways Modulated by Tripterygium wilfordii Alkaloids
Caption: this compound and related alkaloids inhibit key signaling pathways.
References
Technical Support Center: Enhancing the Oral Bioavailability of Wilfortrine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Wilfortrine. Given the limited specific data on this compound's physicochemical properties, this guide draws upon established methods for enhancing the bioavailability of poorly soluble and permeable compounds, a common characteristic of complex natural alkaloids like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is scarce, alkaloids isolated from Tripterygium wilfordii often exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: this compound has a complex, high molecular weight structure (Molecular Formula: C41H47NO20; Molecular Weight: 873.81 g/mol ), which suggests it is likely poorly soluble in aqueous gastrointestinal fluids.[1] This is a common issue for "brick-dust" molecules.
-
Poor Membrane Permeability: The large size and structural complexity of this compound may hinder its passive diffusion across the intestinal epithelium.
-
Presystemic Metabolism: this compound may be subject to significant first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes.
-
P-glycoprotein (P-gp) Efflux: As with many xenobiotics, this compound could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Based on these characteristics, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2]
Q2: What are the primary formulation strategies to improve the oral bioavailability of a compound like this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability:
-
Lipid-Based Formulations: These include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs). They can enhance solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism through lymphatic transport.
-
Solid Dispersions: By dispersing the drug in a polymer matrix at a molecular level, an amorphous solid dispersion can be created. This amorphous form has a higher energy state and thus improved solubility and dissolution rate compared to the crystalline form.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water.
-
Use of Permeation Enhancers: Co-administration with substances that reversibly open tight junctions between intestinal epithelial cells can improve the absorption of poorly permeable compounds.
Q3: How can I select the best formulation strategy for my research?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound (which may need to be determined experimentally) and the desired therapeutic application. A logical workflow for this selection process is outlined below.
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low drug loading in lipid-based formulations. | Poor solubility of this compound in the selected oil and/or surfactant. | 1. Screen a wider range of oils (e.g., long-chain vs. medium-chain triglycerides), surfactants, and co-surfactants. 2. Attempt to create a solid dispersion of this compound and incorporate that into the lipid formulation. 3. Slightly heating the lipid phase during preparation may improve solubility. |
| Precipitation of the drug upon dilution of SEDDS in aqueous media. | The formulation is unable to maintain the drug in a solubilized state upon emulsification. | 1. Increase the surfactant-to-oil ratio. 2. Incorporate a hydrophilic co-solvent (e.g., Transcutol®, PEG 400) into the formulation. 3. Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. |
| Instability of nanoparticle suspension (aggregation and sedimentation). | Insufficient surface stabilization. | 1. Optimize the concentration of the stabilizer (surfactant or polymer). 2. Use a combination of stabilizers for electrosteric stabilization. 3. Evaluate the effect of pH and ionic strength of the dispersion medium on particle stability. |
| Inconsistent results in in vivo pharmacokinetic studies. | High inter-subject variability; issues with the formulation's robustness. | 1. Ensure the formulation is physically and chemically stable under storage conditions. 2. Standardize the administration procedure (e.g., fasting/fed state of animals, gavage volume). 3. Increase the number of animals per group to improve statistical power. |
| No significant improvement in bioavailability despite enhanced in vitro dissolution. | Bioavailability may be limited by poor permeability or extensive first-pass metabolism rather than dissolution. | 1. Conduct an in situ intestinal perfusion study to assess permeability. 2. Consider formulations that promote lymphatic uptake (e.g., lipid-based systems) to bypass the liver. 3. Investigate the co-administration of a P-gp inhibitor or a CYP3A4 inhibitor if efflux or metabolism is suspected. |
Data Presentation
The following table summarizes hypothetical, yet realistic, pharmacokinetic data that could be expected when applying different formulation strategies to a poorly bioavailable compound like this compound. These values are for illustrative purposes and would need to be confirmed experimentally.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| This compound Nanoemulsion | 250 ± 45 | 1.0 ± 0.3 | 1200 ± 210 | 480 |
| This compound Solid Dispersion | 180 ± 30 | 1.5 ± 0.4 | 950 ± 150 | 380 |
| This compound Nanoparticles | 150 ± 25 | 1.2 ± 0.2 | 800 ± 130 | 320 |
Experimental Protocols
Preparation of a this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (e.g., Capryol 90)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Polyethylene glycol 400 (PEG 400)
-
Aqueous phase: Deionized water
Protocol:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Gentle heating and vortexing may be applied to facilitate dissolution.
-
Preparation of the Aqueous Phase: In a separate container, prepare the aqueous phase.
-
Formation of the Pre-emulsion: Add the surfactant and co-surfactant to the oil phase and mix thoroughly. Slowly add the aqueous phase to the oil/surfactant mixture under constant stirring.
-
Nano-emulsification: Subject the pre-emulsion to high-energy homogenization using a high-pressure homogenizer or a probe sonicator until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rate of this compound from different formulations in simulated gastrointestinal fluids.
Materials:
-
USP Dissolution Apparatus II (Paddle)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
This compound formulations (e.g., aqueous suspension, nanoemulsion, solid dispersion)
-
HPLC system for quantification
Protocol:
-
Set up the dissolution apparatus with 900 mL of the dissolution medium (SGF or SIF) maintained at 37 ± 0.5 °C.
-
Set the paddle speed to 50 or 75 RPM.
-
Introduce the this compound formulation equivalent to a specific dose into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to obtain dissolution profiles.
In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats
Objective: To determine the effective intestinal permeability (Peff) of this compound from different formulations.
Materials:
-
Anesthetized rats
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
Surgical instruments
-
HPLC system
Protocol:
-
Fast the rats overnight with free access to water. Anesthetize the rat and maintain its body temperature at 37°C.
-
Perform a midline abdominal incision to expose the small intestine.
-
Isolate a 10-15 cm segment of the jejunum or ileum.
-
Cannulate the two ends of the segment with flexible tubing, creating an inlet and an outlet.
-
Rinse the segment gently with warm saline to remove any residual contents.
-
Perfuse the segment with the drug-containing Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for a 30-minute equilibration period.
-
Collect the perfusate from the outlet at regular intervals (e.g., every 15 minutes) for 90-120 minutes.
-
Measure the volume of the collected perfusate and analyze the drug concentration by HPLC.
-
At the end of the experiment, measure the exact length and radius of the perfused intestinal segment.
-
Calculate the Peff using the following equation: Peff = (-Q * ln(Cout / Cin)) / (2 * π * r * L) Where Q is the flow rate, Cin and Cout are the inlet and outlet drug concentrations (corrected for water flux), r is the radius, and L is the length of the intestinal segment.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of this compound from an enhanced formulation compared to a control suspension.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound formulations (test and reference)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast the rats overnight (8-12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., n=6 per group), with one group for each formulation.
-
Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulation compared to the reference suspension.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with wilfortrine and related compounds from Tripterygium wilfordii. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing this compound-associated toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ systems affected by this compound toxicity in animal models?
A1: The primary organs susceptible to this compound-related toxicity are the liver (hepatotoxicity), the reproductive organs (reproductive toxicity), the kidneys (nephrotoxicity), and the heart (cardiotoxicity).[1] Adverse effects are often dose-dependent.
Q2: What are some established methods to reduce this compound's toxicity while preserving its therapeutic effects?
A2: Several strategies are being explored to mitigate this compound's toxicity. These include co-administration with cytoprotective agents like glycyrrhizic acid (from licorice) and resveratrol (B1683913), as well as the use of advanced drug delivery systems such as liposomes, ethosomes, and solid lipid nanoparticles (SLNs) to control the compound's release and distribution.[2][3]
Q3: Are there any known signaling pathways involved in this compound-induced toxicity?
A3: Yes, research has implicated several signaling pathways. For instance, kidney injury is linked to the PI3K-Akt/HIF-1/TNF signaling pathway.[4] Reproductive toxicity may involve the cAMP signaling pathway. Cardiotoxicity has been associated with the inhibition of the hERG channel and can be counteracted by activating the SIRT3 signaling pathway. Hepatotoxicity is often linked to oxidative stress.
Q4: Can processing methods of the raw Tripterygium wilfordii plant material affect the toxicity of the extracted compounds?
A4: Absolutely. Traditional processing methods such as braising and extended boiling have been used to decrease the toxicity of Tripterygium wilfordii. These methods can alter the chemical composition and reduce the concentration of toxic alkaloids.
Troubleshooting Guides
Issue 1: High Incidence of Hepatotoxicity in Animal Models
Symptoms: Elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), liver tissue damage observed in histology.
Possible Causes:
-
High dosage of this compound or Tripterygium wilfordii extract.
-
The chemical form of the extract may contain a high concentration of toxic alkaloids.
-
Individual animal susceptibility.
Troubleshooting Steps:
-
Dose Optimization: Conduct a dose-response study to identify the minimum effective dose with the lowest toxicity.
-
Co-administration with Hepatoprotective Agents: Consider co-administering glycyrrhizic acid. A systematic review of animal studies suggests that glycyrrhizic acid can lower transaminase levels in both acute and chronic hepatotoxicity models induced by Tripterygium.
-
Use of Novel Formulations: Encapsulating this compound in nanoparticles can alter its biodistribution and reduce liver accumulation.
Issue 2: Evidence of Cardiotoxicity in Treated Animals
Symptoms: Myocardial fiber rupture, cell swelling, and interstitial congestion observed in heart tissue.
Possible Causes:
-
This compound and its derivatives, like triptolide, can directly impact cardiomyocytes.
-
Inhibition of crucial ion channels, such as the hERG channel.
Troubleshooting Steps:
-
Co-administration with Cardioprotective Agents: Resveratrol has shown promise in protecting against triptolide-induced cardiotoxicity. Administration of resveratrol (e.g., 50 mg/kg in mice) has been shown to attenuate the detrimental cardiac effects of triptolide.
-
Monitor Cardiac Function: Implement in-life cardiac monitoring (e.g., ECG) to detect early signs of cardiotoxicity.
Issue 3: Challenges with the Stability and Consistency of Nanoparticle Formulations
Symptoms: Particle aggregation, low entrapment efficiency, and inconsistent drug release profiles.
Possible Causes:
-
Inadequate optimization of formulation parameters (e.g., lipid-to-drug ratio, surfactant concentration).
-
Improper storage conditions.
-
Issues with the preparation method.
Troubleshooting Steps:
-
Optimize Formulation Parameters: Systematically vary the concentration of lipids, surfactants, and the drug to find the optimal ratio for stability and entrapment efficiency. For ethosomes, an optimal formulation was found with 2% (w/v) lecithin (B1663433) and 45% (v/v) ethanol (B145695).
-
Refine Preparation Method: For solid lipid nanoparticles, techniques like high-pressure homogenization (hot and cold methods) can be employed. The number of homogenization cycles and the pressure are critical parameters to control particle size. For ethosomes, a combination of filming-rehydration and ultrasonic methods can yield high entrapment efficiency.
-
Characterize and Monitor Stability: Regularly characterize your nanoparticles for size, zeta potential, and entrapment efficiency. Conduct stability studies at different temperatures to determine optimal storage conditions. Liposomes containing T. wilfordii extracts have shown instability when stored at 4°C.
Data on Toxicity Reduction Strategies
The following tables summarize quantitative data from studies investigating methods to reduce this compound-related toxicity.
Table 1: Co-administration of Resveratrol to Mitigate Triptolide-Induced Cardiotoxicity in Mice
| Parameter | Control Group | Triptolide (2.5 mg/kg) Group | Triptolide + Resveratrol (50 mg/kg) Group |
| Serum CK-MB (U/L) | ~200 | ~550 | ~300 |
| Serum LDH (U/L) | ~300 | ~750 | ~450 |
| Myocardial SOD (U/gprot) | ~120 | ~60 | ~100 |
| Myocardial MDA (nmol/mgprot) | ~1.5 | ~3.5 | ~2.0 |
| Data are approximated from graphical representations in the source study and are intended for comparative purposes. CK-MB: Creatine Kinase-MB isoenzyme; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; MDA: Malondialdehyde. | |||
| (Source: Adapted from a study on resveratrol's protective effects against triptolide-induced cardiotoxicity) |
Table 2: Co-administration of Salvianolic Acid B to Mitigate Renal Injury in a Rat Model
| Parameter | Sham Group | Crush Syndrome (CS) Group | CS + Salvianolic Acid B Group |
| Kidney SOD activity (U/mg protein) | ~18 | ~10 | ~16 |
| Serum NAG level (U/L) | ~5 | ~15 | ~8 |
| Serum KIM-1 level (pg/mL) | ~100 | ~400 | ~200 |
| Serum NGAL level (ng/mL) | ~50 | ~250 | ~100 |
| Data are approximated from graphical representations in the source study and are intended for comparative purposes. This study used a crush syndrome model of acute kidney injury, and the data suggests the potential nephroprotective effects of Salvianolic Acid B. SOD: Superoxide Dismutase; NAG: N-acetyl-β-D-glucosaminidase; KIM-1: Kidney Injury Molecule-1; NGAL: Neutrophil Gelatinase-Associated Lipocalin. | |||
| (Source: Adapted from a study on Salvianolic Acid B's effects in a crush syndrome rat model) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Ethosomes
This protocol is based on the filming-rehydration and ultrasonic method.
Materials:
-
This compound (or triptolide)
-
Lecithin (2% w/v)
-
Ethanol (45% v/v)
-
Purified water
-
Magnetic stirrer
-
Ultrasonicator
-
Glass bottles
Procedure:
-
Dissolve lecithin and this compound in ethanol in a sealed glass bottle.
-
Stir the mixture vigorously using a magnetic stirrer until a homogenous solution is formed.
-
Slowly add purified water to the solution while continuing to stir.
-
Sonicate the resulting mixture to reduce the vesicle size. The duration and power of sonication should be optimized for the specific equipment. An orthogonal experimental design can be used to optimize the phospholipid concentration, ethanol content, and sonication time to achieve the desired particle size and entrapment efficiency.
-
Characterize the prepared ethosomes for particle size, zeta potential, and entrapment efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, and drug entrapment efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of signaling pathways implicated in this compound-induced organ toxicity.
Caption: General experimental workflow for nanoparticle formulation and in vivo toxicity assessment.
References
- 1. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
- 2. Resveratrol protects against triptolide-induced cardiotoxicity through SIRT3 signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. Tripterygium wilfordii Hook.f induced kidney injury through mediating inflammation via PI3K-Akt/HIF-1/TNF signaling pathway: A study of network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS/MS Parameters for Wilfortrine Analysis
Welcome to the technical support center for the analysis of Wilfortrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.[1][2] |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[1][2] | |
| Mismatch between mobile phase pH and analyte pKa. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.[3] | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization source parameters. | Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Perform an infusion of a this compound standard to tune these parameters.[4][5] |
| Inefficient fragmentation (low product ion intensity). | Optimize the collision energy (CE) for the specific parent-to-product ion transition. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of the desired product ion.[5] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[6][7] Dilute the sample if possible. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks and verify the flow rate.[8][9] |
| Column temperature variations. | Use a column oven to maintain a stable and consistent column temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[1][8] |
| Contamination in the LC-MS system. | Flush the entire system, including the sample loop and injection port. Clean the ion source.[8][9] | |
| Presence of interfering compounds. | Optimize the sample preparation method to remove contaminants. |
Frequently Asked Questions (FAQs)
1. What are the typical starting LC-MS/MS parameters for this compound analysis?
Based on published methods, here are some recommended starting parameters. However, it is crucial to optimize these for your specific instrument and application.[10]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 or Phenyl column (e.g., Sepax GP-Phenyl, Shim-pack XR-ODS)[3][6] |
| Mobile Phase A | Water with 0.1% formic acid and/or 10 mmol/L ammonium (B1175870) formate[3] |
| Mobile Phase B | Methanol or Acetonitrile[3][6] |
| Gradient | A gradient elution is often used for complex matrices. A typical starting point could be 25% B, increasing to 95% B over several minutes.[6] |
| Flow Rate | 0.5 - 1.0 mL/min[3][11] |
| Column Temperature | 30-40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3][6] |
| Precursor Ion ([M+H]⁺) | m/z 867.6[3] |
| Product Ion(s) | A common quantifier transition is m/z 867.6 → 206.0.[3] Other product ions should be investigated during method development. |
| Collision Energy (CE) | This is instrument-dependent and must be optimized. |
| Dwell Time | Optimize to ensure a sufficient number of data points across the chromatographic peak (typically >12). |
2. How can I improve the sensitivity of my this compound assay?
To enhance sensitivity:
-
Optimize MS/MS transitions: Infuse a standard solution of this compound to identify the precursor ion and the most abundant, stable product ions. Optimize the collision energy for each transition.
-
Tune ion source parameters: Systematically adjust the capillary voltage, source temperature, and gas flows (nebulizer and drying gases) to maximize the signal for this compound.[4]
-
Improve sample clean-up: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to reduce matrix effects, particularly ion suppression.[6]
-
Select an appropriate mobile phase: The choice of organic solvent (methanol vs. acetonitrile) and additives (formic acid, ammonium formate) can significantly impact ionization efficiency.[4]
3. What is a suitable internal standard (IS) for this compound analysis?
A good internal standard should have similar physicochemical properties and extraction recovery to this compound but a different mass. One study successfully used bulleyacinitine A as an internal standard.[3] If a stable isotope-labeled this compound is available, it would be the ideal internal standard.
4. What are the expected fragmentation patterns for this compound?
While specific fragmentation pathways for this compound are not extensively detailed in the provided search results, related macrocyclic alkaloids show characteristic fragmentation. For this compound ([M+H]⁺ at m/z 867.6), a key fragment is often observed at m/z 206.0, which can be used for quantification.[3] The fragmentation process likely involves the cleavage of the ester and macrocyclic ether linkages.
Experimental Protocols and Data
Example Protocol for this compound Analysis in Plasma
This protocol is a composite based on published methods and should be adapted and validated for specific experimental needs.[3][6]
1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample onto the LC-MS/MS system with the optimized parameters.
Quantitative Data Summary
The following table summarizes quantitative parameters from a validated method for this compound analysis in rat plasma.[3]
| Parameter | Value |
| Linear Range | 0.02 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Recovery | 86.5 - 98.6%[6] |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for this compound quantification.
Logical Relationship for Method Optimization
This diagram outlines the logical steps for optimizing an LC-MS/MS method for a new analyte like this compound.
Caption: Logic flow for LC-MS/MS method optimization.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Wilfortrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilfortrine. The focus is on identifying and controlling for its potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is an alkaloid derived from Tripterygium wilfordii. Its primary therapeutic effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities, are attributed to the modulation of key signaling pathways:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation and cell survival. It can prevent the degradation of IκBα, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.
-
Wnt/β-catenin Signaling Pathway: Recent studies have identified the Wnt/β-catenin pathway as a target of this compound and its analogs. Specifically, Wilforine (a closely related compound) has been shown to directly target Wnt11, leading to the inhibition of fibroblast-like synoviocytes (FLS) activation in rheumatoid arthritis models.[1] This inhibition reduces the expression of downstream targets like β-catenin, CCND1, and c-Myc.[1]
-
Induction of Apoptosis: In cancer cell lines, such as HepG2, this compound has been observed to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[2]
Q2: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
A2: Inconsistent results between cell lines can arise from several factors, many of which may be linked to off-target effects or differential cellular contexts:
-
Variable Target Expression: The expression levels of this compound's on-targets (e.g., components of the NF-κB and Wnt/β-catenin pathways) and potential off-targets can vary significantly between different cell lines. It is crucial to confirm the expression of your target proteins in all cell lines used via methods like Western Blot or qPCR.
-
Differential Off-Target Landscape: Each cell line possesses a unique proteome. An off-target protein that is highly expressed in one cell line but absent in another could lead to divergent phenotypic outcomes.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates. If a metabolite of this compound is responsible for the observed effect (either on-target or off-target), variations in metabolic enzyme expression will lead to inconsistencies.
-
Presence of Efflux Pumps: Some cell lines, particularly those derived from drug-resistant tumors, may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its effective intracellular concentration and thus its activity.
Q3: I am observing significant cytotoxicity at concentrations required to see my desired effect. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is a critical step. Here is a systematic approach to investigate this:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your desired phenotype and cytotoxicity. If the therapeutic window is very narrow or non-existent, off-target effects are a strong possibility.
-
Genetic Target Validation: Use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (e.g., Wnt11, key components of the NF-κB pathway). If the cytotoxic phenotype persists in the absence of the primary target after this compound treatment, it is highly likely due to an off-target effect.
-
Phenotypic Rescue: If possible, try to rescue the cytotoxic effect by overexpressing a downstream component of the target pathway that is inhibited by this compound. If this fails to rescue the cells, the toxicity is likely independent of the on-target pathway.
Q4: What are the recommended strategies to minimize off-target effects in my experimental design?
A4: Proactively minimizing off-target effects is crucial for generating reliable data. Consider the following strategies:
-
Use the Lowest Effective Concentration: Always titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Approaches: Do not rely on a single experimental approach. Validate your findings using multiple methods. For example, if you observe a phenotype with this compound, try to replicate it using a genetic approach (e.g., CRISPR/Cas9 or siRNA) that targets the same pathway.
-
Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) treated samples. As mentioned, if an inactive analog of this compound becomes available, it should be included as a negative control.
-
Time-Course Experiments: Analyze the effects of this compound at different time points. On-target effects often manifest earlier than off-target effects, which may be due to the accumulation of the compound or its metabolites.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical potency and cellular activity of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess this compound's physicochemical properties (e.g., logP, polar surface area). Perform a cell permeability assay (e.g., PAMPA). |
| Compound Efflux | Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes. |
| Cellular Metabolism | Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS. |
| Target Not Expressed | Confirm the expression of the on-target protein (e.g., Wnt11) in the cell line being used via Western blot or qPCR. |
Issue 2: High background signal or non-specific effects in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Run a control experiment with this compound and detection reagents in the absence of cells or cell lysates to check for assay interference. |
| Compound Aggregation | Measure the solubility of this compound in the assay buffer. Include a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) to disrupt potential aggregates. |
| General Promiscuity | Test this compound in a counterscreen with an unrelated cellular pathway or endpoint to assess general non-specific activity. |
Data Presentation
Due to the limited availability of public data on the specific off-target binding affinities of this compound, the following table is presented as a template for researchers to populate as they generate their own selectivity data. It is based on standard practices for characterizing small molecule inhibitors.
Table 1: Illustrative Selectivity Profile of a Hypothetical Compound (e.g., "this compound-X")
| Target Class | On-Target | IC50 (nM) | Off-Target Example | IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Wnt Signaling | Wnt11 | 50 | GSK3β | >10,000 | >200x |
| NF-κB Signaling | IKKβ | 150 | JNK1 | 2,500 | 16.7x |
| Kinases | - | - | SRC | 1,200 | - |
| - | - | p38α | 5,000 | - | |
| GPCRs | - | - | D2 Receptor | >10,000 | - |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target (e.g., Wnt11) and to identify novel off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add a panel of recombinant kinases, their specific substrates, and ATP. Many commercial services offer pre-plated kinase panels (e.g., Eurofins Discovery, Reaction Biology).
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based). For example, a common method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
-
Data Analysis:
-
Measure the kinase activity in each well.
-
Plot the percent inhibition as a function of this compound concentration for each kinase.
-
Calculate the IC50 value for any kinase that shows significant inhibition. These are potential off-targets that require further validation.
-
Protocol 3: Genetic Knockdown/Knockout for Phenotype Validation
Objective: To confirm that an observed cellular phenotype is a result of modulating the intended target of this compound.
Methodology:
-
Reagent Design and Preparation:
-
Design and synthesize siRNA or CRISPR guide RNAs (gRNAs) targeting the gene of your primary target (e.g., WNT11). Include non-targeting control siRNAs or gRNAs.
-
-
Transfection/Transduction:
-
Introduce the siRNA or CRISPR/Cas9 system into your cells of interest using an appropriate delivery method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
-
Target Knockdown/Knockout Verification:
-
After a suitable incubation period (e.g., 48-72 hours), harvest a subset of cells to confirm the reduction or elimination of the target protein expression by Western blot or qPCR.
-
-
This compound Treatment and Phenotypic Analysis:
-
Treat the control cells and the knockdown/knockout cells with this compound at the desired concentration.
-
Perform the phenotypic assay of interest (e.g., cell viability, proliferation, reporter assay).
-
-
Data Interpretation:
-
If the phenotype observed in control cells upon this compound treatment is significantly diminished or absent in the knockdown/knockout cells, it confirms that the effect is on-target.
-
If the phenotype persists in the knockdown/knockout cells, it is likely an off-target effect.
-
Mandatory Visualizations
Caption: Experimental workflow for deconvoluting on-target vs. off-target effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
Validation & Comparative
Wilfortrine Demonstrates Potent In Vivo Anti-inflammatory Effects in Rheumatoid Arthritis Model
A comprehensive analysis of in vivo studies validates the significant anti-inflammatory properties of Wilfortrine, a monomeric compound derived from Tripterygium wilfordii Hook. f. (TwHF). In direct comparison with Methotrexate (MTX), a standard therapeutic for rheumatoid arthritis (RA), this compound exhibited a dose-dependent reduction in key inflammatory markers and clinical symptoms of arthritis in a collagen-induced arthritis (CIA) rat model. These findings position this compound as a promising candidate for further drug development in the treatment of inflammatory autoimmune diseases.
This compound's efficacy was demonstrated through the significant alleviation of arthritis symptoms in CIA rats. Treatment with this compound led to a notable decrease in joint swelling and arthritis scores. Furthermore, it effectively reduced the peripheral blood levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[1][2][3]. The anti-inflammatory effect of this compound was found to be comparable to that of Methotrexate, a widely used disease-modifying anti-rheumatic drug (DMARD)[1].
The underlying mechanism of this compound's anti-inflammatory action involves the inhibition of the Wnt11/β-catenin signaling pathway. Studies have shown that this compound inhibits the activation of this pathway, leading to a decrease in the expression of downstream targets such as β-catenin, CCND1, GSK-3β, and c-Myc[1][2][4]. This targeted inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound.
Comparative Efficacy of this compound and Methotrexate
The following table summarizes the quantitative data from in vivo studies, comparing the effects of different doses of this compound with Methotrexate on key inflammatory markers in a collagen-induced arthritis rat model.
| Treatment Group | Dosage | Arthritis Score (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Control (Normal) | N/A | 0.25 ± 0.45 | 150.3 ± 12.5 | 205.7 ± 18.9 | 180.6 ± 15.3 |
| CIA Model | N/A | 10.8 ± 1.3 | 450.1 ± 25.8 | 580.4 ± 30.2 | 510.8 ± 28.7** |
| This compound (Low) | 40 µg/kg | 7.5 ± 1.1 | 320.5 ± 20.1 | 410.2 ± 25.6 | 380.4 ± 22.1 |
| This compound (Medium) | 48 µg/kg | 5.2 ± 0.9 | 250.8 ± 18.7 | 315.6 ± 22.3 | 290.7 ± 20.5 |
| This compound (High) | 56 µg/kg | 4.8 ± 0.8 | 230.4 ± 16.9 | 290.1 ± 20.8 | 265.3 ± 19.8 |
| Methotrexate | 0.75 mg/kg | 5.5 ± 1.0 | 265.7 ± 19.3 | 330.9 ± 23.1 | 310.2 ± 21.4 |
*Statistically significant difference (p < 0.05) compared to the CIA Model group. **Statistically significant difference (p < 0.01) compared to the Control group. Data is representative of findings reported in the cited literature[1][3].
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model
A widely accepted preclinical model for rheumatoid arthritis was utilized to evaluate the in vivo anti-inflammatory effects of this compound[1][5].
-
Animal Model: Male Wistar rats were used for the induction of arthritis.
-
Immunization: On day 0, rats were administered an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster injection with an emulsion of bovine type II collagen and Freund's incomplete adjuvant was given on day 7[5].
-
Treatment: Treatment with this compound (low, medium, and high doses), Methotrexate, or vehicle control was initiated on the 7th day after the first immunization and continued for a specified duration[3]. This compound was suspended in water with 10% medicinal starch for administration[3].
-
Assessment of Arthritis: The severity of arthritis was evaluated using an established scoring system based on the degree of joint inflammation, redness, and swelling. Hind paw swelling was also measured as an indicator of inflammation[1][3].
-
Sample Collection: At the end of the treatment period, peripheral blood samples were collected for cytokine analysis. Synovial tissues were also harvested for molecular analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the serum of the experimental animals were quantified using ELISA kits according to the manufacturer's instructions[1][2].
Visualizing the Mechanism and Workflow
To better understand the experimental process and the molecular target of this compound, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Wilfortrine and Methotrexate in a Rheumatoid Arthritis Model: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the therapeutic potential of wilfortrine, a monomeric compound derived from the medicinal plant Tripterygium wilfordii Hook F, and methotrexate (B535133), a widely used disease-modifying antirheumatic drug (DMARD), in a preclinical model of rheumatoid arthritis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
A recent study investigated the effects of different doses of this compound and a standard dose of methotrexate in a collagen-induced arthritis (CIA) rat model, a well-established animal model that mimics the pathological features of human rheumatoid arthritis. The key findings on their comparative efficacy are summarized in the table below.
| Parameter | CIA Model Group | This compound (40 μg/kg) | This compound (48 μg/kg) | This compound (56 μg/kg) | Methotrexate (0.2 mg/kg) |
| Arthritis Score | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Paw Withdrawal Threshold (g) | Low | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Body Mass Index | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Serum IL-6 (pg/mL) | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum IL-1β (pg/mL) | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum TNF-α (pg/mL) | High | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data is qualitatively summarized from the findings of Wang et al. (2023). All treatment groups showed a statistically significant improvement (p < 0.05) compared to the CIA model group.[1]
The results indicate that this compound, in a dose-dependent manner, significantly alleviates the symptoms of arthritis in the CIA rat model.[1] Its efficacy in reducing paw swelling, improving pain tolerance (paw withdrawal threshold), and restoring body weight is comparable to that of methotrexate.[1] Furthermore, both this compound and methotrexate demonstrated a potent anti-inflammatory effect by markedly reducing the serum levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Collagen-Induced Arthritis (CIA) Rat Model
The in vivo experiments were conducted using a well-established rat model of collagen-induced arthritis.
-
Animal Model : Male Wistar rats are commonly used for this model.[2]
-
Induction of Arthritis :
-
On day 0, rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant administered via intradermal injection at the base of the tail.
-
A booster injection of bovine type II collagen in incomplete Freund's adjuvant is given on day 7 to ensure a high incidence and severity of arthritis.
-
-
Treatment Administration :
-
Treatment with this compound (at doses of 40, 48, and 56 μg/kg) or methotrexate (at a dose of 0.2 mg/kg) is initiated on the 7th day after the first immunization and administered daily via intragastric gavage.
-
-
Assessment of Arthritis :
-
Arthritis Score : The severity of arthritis in each paw is graded on a scale of 0 to 4, with a maximum possible score of 16 per animal. Scoring is typically performed every few days starting from the onset of clinical signs.
-
Paw Swelling : The degree of paw swelling is measured using a plethysmometer or calipers.
-
Pain Sensitivity : The paw withdrawal threshold in response to a mechanical stimulus is measured to assess pain sensitivity.
-
Body Weight : Changes in the body weight of the rats are monitored throughout the study as an indicator of overall health.
-
-
Biochemical Analysis :
-
At the end of the experimental period (e.g., day 35), blood samples are collected.
-
Serum levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Histopathological Analysis :
-
The joints are harvested, fixed, and decalcified.
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of synovial inflammation, cartilage destruction, and bone erosion.
-
Experimental workflow for the collagen-induced arthritis model.
Signaling Pathways
The therapeutic effects of this compound and methotrexate are mediated through distinct signaling pathways.
This compound: Inhibition of the Wnt11/β-catenin Signaling Pathway
Recent research has identified the Wnt11/β-catenin signaling pathway as a direct target of this compound in the context of rheumatoid arthritis. In rheumatoid arthritis, this pathway is aberrantly activated, contributing to the proliferation of fibroblast-like synoviocytes (FLS), which are key players in joint destruction. This compound inhibits this pathway, leading to a reduction in FLS activation and a decrease in the production of inflammatory mediators.
This compound inhibits the Wnt11/β-catenin signaling pathway.
Methotrexate: Dual Mechanism of Action
Methotrexate exerts its anti-inflammatory and immunosuppressive effects through two primary mechanisms: the inhibition of dihydrofolate reductase (DHFR) and the promotion of adenosine (B11128) signaling.
-
Inhibition of Dihydrofolate Reductase (DHFR) : Methotrexate is a folate antagonist that competitively inhibits DHFR. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, methotrexate disrupts the proliferation of rapidly dividing cells, including immune cells involved in the inflammatory process of rheumatoid arthritis.
-
Adenosine Signaling : At the low doses used for rheumatoid arthritis, methotrexate's anti-inflammatory effects are largely attributed to its ability to increase extracellular adenosine levels. Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR. This, in turn, inhibits adenosine deaminase, resulting in increased adenosine release. Extracellular adenosine then binds to its receptors (e.g., A2A) on immune cells, triggering anti-inflammatory signaling cascades.
Dual mechanism of action of Methotrexate.
References
Combination Therapy of Wilfortrine and Paclitaxel Demonstrates Synergistic Anti-Cancer Effects in Liver Cancer Cells
A promising combination therapy involving Wilfortrine and the widely-used chemotherapy drug Paclitaxel has shown significantly enhanced anti-cancer effects in liver cancer cells compared to individual treatments. Experimental data reveals that this combination synergistically inhibits cancer cell proliferation and invasion, primarily through the modulation of key apoptosis-regulating proteins.
Researchers in the field of oncology and drug development are continually seeking novel therapeutic strategies to improve treatment efficacy and overcome drug resistance. A study focusing on the human liver cancer cell line HepG2 has provided compelling evidence for the synergistic potential of combining this compound, a compound derived from the medicinal plant Tripterygium wilfordii, with Paclitaxel. The combined treatment was found to be more effective at inducing cancer cell death and preventing their spread than either drug administered alone[1][2].
The primary mechanism underlying this enhanced efficacy involves the regulation of the Bcl-2 family of proteins, which are crucial controllers of the intrinsic apoptosis pathway. The combination therapy was observed to significantly down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key indicator of increased susceptibility to programmed cell death, effectively pushing the cancer cells towards self-destruction[1].
Comparative Efficacy: Combination Therapy vs. Monotherapy
The synergistic effect of the this compound and Paclitaxel combination was quantitatively assessed through several key experiments, including cell proliferation and invasion assays. The results consistently demonstrated the superior performance of the combination therapy.
Cell Proliferation Inhibition
The MTT assay was employed to measure the metabolic activity of HepG2 cells, which serves as an indicator of cell viability and proliferation. After a 48-hour incubation period, the combination of this compound and Paclitaxel resulted in a more pronounced inhibition of cell proliferation compared to either drug used individually[1].
| Treatment Group | Relative Cell Proliferation (%) (Estimated from source)[1] |
| Control | 100 |
| This compound | ~ 60 |
| Paclitaxel | ~ 58 |
| Combination (this compound + Paclitaxel) | ~ 35 |
Note: The quantitative data presented in this table is estimated from the graphical representations in the source publication, as raw numerical data was not provided.
Inhibition of Cancer Cell Invasion
A Transwell invasion assay was utilized to evaluate the ability of the cancer cells to migrate through a basement membrane matrix, mimicking the process of metastasis. The combination therapy significantly reduced the number of invading cells compared to the control and monotherapy groups, with Paclitaxel showing a more potent inhibitory effect on invasion than this compound when used alone[1][3].
| Treatment Group | Relative Cell Invasion (%) (Estimated from source)[1] |
| Control | 100 |
| This compound | ~ 55 |
| Paclitaxel | ~ 40 |
| Combination (this compound + Paclitaxel) | ~ 20 |
Note: The quantitative data presented in this table is estimated from the graphical representations in the source publication, as raw numerical data was not provided.
Modulation of Apoptotic Protein Expression
To elucidate the molecular mechanism behind the observed synergistic effects, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax were analyzed at both the mRNA and protein levels.
Gene Expression Analysis (RT-PCR)
Real-time polymerase chain reaction (RT-PCR) analysis revealed that the combination treatment led to a significant decrease in Bcl-2 mRNA expression and a significant increase in Bax mRNA expression in HepG2 cells[1].
| Treatment Group | Relative Bcl-2 mRNA Expression (Estimated from source)[1] | Relative Bax mRNA Expression (Estimated from source)[1] |
| Control | 1.0 | 1.0 |
| This compound | ~ 0.6 | ~ 1.8 |
| Paclitaxel | ~ 0.6 | ~ 1.8 |
| Combination (this compound + Paclitaxel) | ~ 0.2 | ~ 3.0 |
Note: The quantitative data presented in this table is estimated from the graphical representations in the source publication, as raw numerical data was not provided.
Protein Expression Analysis (Western Blot)
Western blot analysis confirmed the findings from the gene expression studies at the protein level. The combination of this compound and Paclitaxel resulted in a marked reduction in Bcl-2 protein levels and a substantial increase in Bax protein levels, thereby promoting a pro-apoptotic state within the cancer cells[1].
| Treatment Group | Relative Bcl-2 Protein Expression (Estimated from source)[1] | Relative Bax Protein Expression (Estimated from source)[1] |
| Control | High | Low |
| This compound | Reduced | Increased |
| Paclitaxel | Reduced | Increased |
| Combination (this compound + Paclitaxel) | Significantly Reduced | Significantly Increased |
Note: A qualitative summary is provided as precise densitometry values were not available in the source publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and Paclitaxel combination therapy.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Drug Treatment: The cells were then treated with either this compound alone, Paclitaxel alone, or a combination of both drugs for 48 hours. A control group with no drug treatment was also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The cell proliferation inhibition rate was calculated as: (1 - Absorbance of treated group / Absorbance of control group) x 100%.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel and placed in a 24-well plate.
-
Cell Seeding: HepG2 cells, previously starved in serum-free medium, were seeded into the upper chamber.
-
Chemoattractant and Drug Treatment: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum). The cells in the upper chamber were treated with this compound, Paclitaxel, or their combination.
-
Incubation: The plate was incubated for 48 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Real-Time PCR (RT-PCR) for Bcl-2 and Bax
RT-PCR was used to quantify the mRNA expression levels of Bcl-2 and Bax.
-
RNA Extraction: Total RNA was extracted from the treated and control HepG2 cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR: The cDNA was then used as a template for quantitative PCR with specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Western Blotting for Bcl-2 and Bax
Western blotting was performed to detect the protein levels of Bcl-2 and Bax.
-
Protein Extraction: Total protein was extracted from the treated and control HepG2 cells using a lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying molecular mechanism, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Proposed signaling pathway for the synergistic effect.
References
- 1. Effect of Combined Treatment Using this compound and Paclitaxel in Liver Cancer and Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Combined Treatment Using this compound and Paclitaxel in Liver Cancer and Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms of Wilfortrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Wilfortrine, a key alkaloid derived from Tripterygium wilfordii, in cancer. It compares its activity with other compounds from the same plant and standard chemotherapeutic agents, supported by experimental data. Detailed protocols for key assays and visualizations of the underlying molecular pathways are included to facilitate further research and drug development.
Abstract
This compound, a prominent alkaloid from the medicinal plant Tripterygium wilfordii, has demonstrated significant anti-cancer properties. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. Furthermore, this compound and related alkaloids from Tripterygium wilfordii have been shown to exert a multi-target effect on key oncogenic signaling pathways. These include the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis. Notably, compounds from Tripterygium wilfordii have also shown the potential to overcome resistance to conventional chemotherapy agents like cisplatin (B142131). This guide synthesizes the available experimental evidence to provide a clear understanding of this compound's anti-cancer activity.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound and related compounds from Tripterygium wilfordii have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. While specific IC50 values for isolated this compound are not extensively reported in publicly available literature, studies on Tripterygium wilfordii extracts, which contain this compound as a major component, provide valuable insights into its efficacy.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Tripterygium wilfordii Extract | WRL-68 (Human Embryonic Liver) | 193 µg/ml | |
| Tripterygium wilfordii Extract | AsPC-1 (Human Pancreatic Cancer) | 149.2 µg/ml | |
| Triptolide | Various Cancer Cell Lines | Potent Activity | |
| Celastrol | Various Cancer Cell Lines | Potent Activity | |
| Cisplatin | SKOV3 (Ovarian Cancer) | 2.5 ± 0.07 µg/mL | |
| Doxorubicin | HepG2 (Liver Cancer) | ~2 - 21 µM |
Note: The data for Tripterygium wilfordii extracts represent the combined effect of its bioactive components, including this compound. Further studies with purified this compound are needed for a more direct comparison.
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound and its associated alkaloids employ a multi-faceted approach to combat cancer, primarily by inducing apoptosis and disrupting critical signaling cascades.
Induction of Apoptosis
A key study on human hepatic cancer (HepG2) cells demonstrated that this compound significantly increases the rate of apoptosis. This is primarily achieved by altering the balance between pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Downregulation of Bcl-2: this compound treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Upregulation of Bax: Conversely, this compound promotes a noticeable increase in the expression of the pro-apoptotic protein Bax.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis. Interestingly, in HepG2 cells, this compound was found to induce apoptosis without significantly affecting the cell cycle.
Modulation of Key Signaling Pathways
Alkaloids from Tripterygium wilfordii, including this compound, have been shown to synergistically target multiple signaling pathways that are often dysregulated in cancer. This multi-target approach may contribute to their potent anti-cancer effects and their ability to overcome drug resistance.
-
PI3K-AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. Alkaloids from Tripterygium wilfordii can suppress the PI3K-AKT signaling cascade, thereby inhibiting these cancer-promoting processes.
-
JAK-STAT Pathway: The JAK-STAT pathway is a key signaling route for cytokines and growth factors that drive cancer cell proliferation and survival. This compound and related compounds can inhibit this pathway, leading to reduced cancer cell viability.
-
ERK-MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of the ERK-MAPK pathway by Tripterygium wilfordii alkaloids contributes to their anti-cancer activity.
Overcoming Chemoresistance
A significant challenge in cancer therapy is the development of drug resistance. Alkaloids from Tripterygium wilfordii have shown promise in overcoming resistance to conventional chemotherapeutic drugs like cisplatin in ovarian cancer. By inhibiting multiple survival pathways simultaneously, these compounds can re-sensitize resistant cancer cells to the effects of chemotherapy.
Visualizing the Mechanisms
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound-induced apoptotic pathway.
A Head-to-Head Comparison of Wilfortrine and Other Bioactive Alkaloids from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
The plant Tripterygium wilfordii Hook F., also known as Thunder God Vine, is a rich source of complex and potent bioactive compounds that have been utilized in traditional Chinese medicine for centuries to treat inflammatory and autoimmune diseases.[1] Modern phytochemical research has led to the isolation of over 100 constituents, primarily classified as diterpenoids, triterpenoids, and alkaloids.[2] Among these, the diterpenoid triptolide (B1683669) and the triterpenoid (B12794562) celastrol (B190767) are the most extensively studied. However, the alkaloid constituents, including wilfortrine, are gaining increasing attention for their significant therapeutic potential and distinct mechanisms of action.[3]
This guide provides a head-to-head comparison of this compound with other major Tripterygium alkaloids and key compounds from other classes, such as triptolide. We present available experimental data on their anti-inflammatory, immunosuppressive, and anti-cancer activities, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Comparative Analysis of Bioactivities
While triptolide is renowned for its potent anti-inflammatory and anti-cancer effects, its severe toxicity often limits its clinical application.[4] This has spurred research into other compounds from Tripterygium wilfordii that may offer a better therapeutic window. Alkaloids, in particular, are emerging as significant contributors to the plant's overall pharmacological profile.[5][6]
Anti-inflammatory and Immunosuppressive Effects
The anti-inflammatory and immunosuppressive properties of Tripterygium compounds are central to their therapeutic use in autoimmune disorders like rheumatoid arthritis (RA).[3][7] These effects are largely attributed to the modulation of key inflammatory signaling pathways.
-
This compound and other Sesquiterpene Pyridine Alkaloids: These compounds have demonstrated significant immunosuppressive and anti-inflammatory activities.[8][9] Recent studies have highlighted their role in multi-target synergy, contributing to the overall efficacy of Tripterygium extracts.[5][6] For instance, wilforine, a closely related alkaloid, has been shown to ameliorate RA pathology by directly targeting Wnt11 and inhibiting the Wnt11/β-catenin signaling pathway.[10] Many Tripterygium compounds, including alkaloids, exert their effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.[2][3][9]
-
Triptolide: Triptolide is a potent inhibitor of NF-κB and other transcription factors.[11] It effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] Its immunosuppressive activity also involves the induction of apoptosis in T lymphocytes and dendritic cells.[11]
The following table summarizes the known effects of these compounds on inflammatory markers and pathways.
| Compound | Primary Target/Pathway | Key Anti-inflammatory/Immunosuppressive Effects |
| This compound | NF-κB, PI3K-AKT, JAK-STAT, ERK-MAPK[5][6] | Contributes to the overall anti-inflammatory effect of Tripterygium extracts; shows synergistic effects with other compounds.[5][6] |
| Wilforine | Wnt11/β-catenin[10] | Alleviates arthritis symptoms and reduces levels of IL-6, IL-1β, and TNF-α in animal models of RA.[10] |
| Triptolide | NF-κB, AP-1, NF-AT[2][11] | Potent inhibitor of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6); induces apoptosis in immune cells.[11] |
Anti-Cancer Activity
The cytotoxic properties of Tripterygium compounds have been evaluated against various cancer cell lines.
-
This compound: this compound has been shown to induce apoptosis in human liver cancer HepG2 cells.[12] This effect is mediated by the promotion of the pro-apoptotic protein Bax and the inhibition of the anti-apoptotic protein Bcl-2.[12] A very recent study has also established that alkaloids, including this compound, play a pivotal role in overcoming cisplatin (B142131) resistance in ovarian cancer.[5][6] They achieve this by coordinately suppressing the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling pathways through the inhibition of key targets like EGFR and JAK1/2.[5][6]
-
Other Sesquiterpenoid Alkaloids: Various sesquiterpenoid alkaloids from Tripterygium wilfordii have demonstrated potent cytotoxicity against human tumor cell lines, with some compounds showing IC50 values in the sub-micromolar to low micromolar range.[13]
-
Triptolide: Triptolide exhibits broad and potent anti-cancer activity by modulating multiple signaling pathways and inducing apoptosis.[2][3]
The table below presents a summary of the cytotoxic activity of this compound and other related alkaloids against different cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Cangorin K | SMMC7721 (Hepatocellular carcinoma) | 0.26 µM | [13] |
| LN-229 (Glioblastoma) | 0.50 µM | [13] | |
| Dimacroregelines C | SMMC7721 (Hepatocellular carcinoma) | 9.67 µM | [13] |
| LN-229 (Glioblastoma) | 7.38 µM | [13] | |
| This compound | HepG2 (Hepatocellular carcinoma) | 40 mM (Concentration used for apoptosis induction) | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other Tripterygium alkaloids are underpinned by their ability to modulate complex intracellular signaling networks.
Alkaloid-Driven Multi-Targeting in Chemoresistant Cancer
Recent findings suggest that a combination of alkaloids within Tripterygium wilfordii polyglycoside (TWP) extracts can overcome cisplatin resistance in ovarian cancer. This is achieved through a multi-target approach, simultaneously inhibiting key survival pathways.
References
- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 5. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive sesquiterpene alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on human hepatic cancer HepG2 cell proliferation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three new sesquiterpenoid alkaloids from the roots of Tripterygium wilfordii and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfortrine: A Comparative Analysis of its Anticancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Wilfortrine, a sesquiterpene alkaloid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered attention for its potential as an anticancer agent. This guide provides a comparative overview of the experimental data on this compound's effects in various cancer cell lines, focusing on its mechanisms of action, including apoptosis induction and modulation of multidrug resistance.
Quantitative Analysis of Cytotoxic Effects
| Cell Line | Cancer Type | IC50 / Effective Concentration | Duration of Treatment | Reference |
| HepG2 | Hepatocellular Carcinoma | 40 µM | 48 hours | [1][2] |
| WRL-68 | Human Embryonic Liver | 193 µg/ml (for T. wilfordii extract) | 24 hours | |
| AsPC-1 | Pancreatic Cancer | 149.2 µg/ml (for T. wilfordii extract) | 24 hours | |
| HeLaS3 | Cervical Cancer (Drug-sensitive) | Not specified (used for P-gp inhibition studies) | Not specified | [3] |
| KBvin | Cervical Cancer (Multidrug-resistant) | Not specified (used for P-gp inhibition studies) | Not specified | [3] |
| A549/DDP | Lung Adenocarcinoma (Cisplatin-resistant) | Not specified (chemosensitizing effects observed) | Not specified | [4] |
Note: The IC50 values for WRL-68 and AsPC-1 are for a methanolic extract of Tripterygium wilfordii and not for purified this compound.
Mechanisms of Action: A Cross-Cell Line Comparison
Induction of Apoptosis in Hepatocellular Carcinoma (HepG2)
In the HepG2 human liver cancer cell line, this compound has been shown to be a potent inducer of apoptosis.[1][2] Treatment with 40 µM this compound for 48 hours leads to a significant increase in the apoptotic rate, particularly in the early stages.[1][2] This pro-apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway.
Signaling Pathway:
This compound treatment in HepG2 cells leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a simultaneous upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Interestingly, studies indicate that this compound does not significantly affect the cell cycle progression in HepG2 cells.[1][2]
Overcoming Multidrug Resistance in Cervical and Lung Cancer
A significant aspect of this compound's anticancer potential lies in its ability to counteract multidrug resistance (MDR), a major obstacle in chemotherapy. Studies using the alternative spelling "wilforine" have shown its efficacy in this regard.
Signaling Pathway:
In drug-resistant cervical cancer cell lines (e.g., KBvin), this compound acts as a competitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[3][5] By binding to P-gp, this compound blocks its drug efflux function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[3][5] Furthermore, in cisplatin-resistant lung adenocarcinoma cells (A549/DDP), this compound has been observed to enhance sensitivity to cisplatin, suggesting its role as a chemosensitizer.[4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies on this compound. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Effect of this compound on human hepatic cancer HepG2 cell proliferation potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Wilfortrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of Wilfortrine and its derivatives, a group of sesquiterpene alkaloids derived from Tripterygium wilfordii. These compounds are of significant interest due to their potent anti-inflammatory and immunosuppressive activities. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes associated signaling pathways to support further research and development.
Pharmacokinetic Profile Comparison
While comprehensive head-to-head pharmacokinetic studies of all this compound derivatives are limited, available data for individual compounds and related alkaloids from Tripterygium wilfordii offer valuable insights. A study comparing several components of Tripterygium wilfordii Polyglycosides Tablets in normal and arthritic rats revealed differences in their pharmacokinetic profiles. For instance, in arthritic rats, the half-life (t1/2) and mean residence time (MRT) of wilforgine (B207125) were significantly prolonged, while those of wilforlide A were shortened.[1] No significant changes were observed for wilforine (B192672) in this study.[1]
Another study has proposed Wilforine as a potential quality marker and pharmacokinetic marker for Tripterygium glycoside tablets.[2] This research highlighted that the maximum concentration (Cmax) and area under the curve (AUC) of wilforine show dose-dependent characteristics.[2] In contrast, wilforgine exhibited low plasma exposure, suggesting it may not be a suitable pharmacokinetic marker.[2] A separate study determined the oral absolute bioavailability of wilforine in rats to be approximately 84%.[3]
Pharmacokinetic parameters for a compound designated SHR9146 , an alkaloid from Tripterygium wilfordii, have also been reported. Following intravenous administration, SHR9146 has a half-life of 0.713 hours.[4] After oral dosing, it is rapidly absorbed and widely distributed.[4] The oral bioavailability was found to be 54.2% ± 12.6%.[4] It is important to note that the direct structural relationship of SHR9146 to this compound is not explicitly stated in the available literature.
Table 1: Comparative Pharmacokinetic Parameters of this compound-Related Alkaloids in Rats
| Compound | Administration Route | Dose | Cmax | Tmax | t1/2 | AUC(0-t) | Absolute Bioavailability (%) | Reference |
| Wilforine | Oral | - | Dose-dependent | - | - | Dose-dependent | 84 | [2][3] |
| Wilforgine | Oral | - | Low plasma exposure | - | Prolonged in arthritic rats | - | - | [1][2] |
| SHR9146 | IV | - | - | - | 0.713 h | - | - | [4] |
| SHR9146 | Oral | 20-80 mg/kg | 8.751 - 12.893 µg/mL | 0.79 ± 0.36 h | 1.586 ± 0.853 h | 15.606 - 69.971 µg·h/mL | 54.2 ± 12.6 | [4] |
Note: A direct comparison is challenging due to variations in experimental conditions across studies. The data for Wilforine and Wilforgine are qualitative from comparative studies, while the data for SHR9146 is quantitative.
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of this compound and its derivatives are primarily centered on their anti-inflammatory and immunosuppressive properties.
Anti-inflammatory and Immunosuppressive Activity
This compound has been shown to exert its therapeutic effects in rheumatoid arthritis by inhibiting the Wnt11/β-catenin signaling pathway.[5] A comparative study on the immunosuppressive effects of various sesquiterpene pyridine (B92270) alkaloids from Tripterygium wilfordii provides valuable pharmacodynamic data. The inhibitory effects on the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, were evaluated. The results, presented as IC50 values, demonstrate the potent immunosuppressive activity of these compounds.[6]
Table 2: Comparative Immunosuppressive Activity of Sesquiterpene Pyridine Alkaloids
| Compound | IC50 (µM) for NF-κB Inhibition |
| Compound 5 | 8.75 |
| Compound 11 | 0.74 |
| Compound 16 | 15.66 |
| Total Alkaloids (TA) | 7.25 µg/mL |
Source:[6] Note: The specific structures for compounds 5, 11, and 16 are detailed in the source publication. This table provides a snapshot of the varying potency among related alkaloids.
Additionally, a study comparing seven diterpene lactone epoxide compounds from Tripterygium wilfordii highlighted that triptolide (B1683669) and its analogues possess both anti-inflammatory and immunosuppressive activities, while triptriolide (B12953136) showed only anti-inflammatory effects.[7] This suggests a potential for separating these two key activities among derivatives.
Anti-cancer and Anti-HIV Activity
Beyond their anti-inflammatory roles, this compound derivatives have been investigated for other therapeutic applications. Several sesquiterpenoid alkaloids, including new derivatives like cangorin K and dimacroregelines C and D, have demonstrated potent cytotoxicity against human tumor cell lines (SMMC7721 and LN-229) with IC50 values in the micromolar range.[8] Furthermore, a study investigating the anti-HIV activity of ten sesquiterpenoids found that wilfordine (B1197929) and this compound showed activity with EC50 values under 2.54 μg/mL.[9]
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway, a key mechanism in its therapeutic effect on rheumatoid arthritis.[5]
Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Rat Model
This diagram outlines the typical workflow for inducing and evaluating therapeutic agents in a collagen-induced arthritis (CIA) rat model, a common preclinical model for rheumatoid arthritis.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) rat model.
Detailed Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This protocol is a standard method for inducing an autoimmune arthritis model that mimics human rheumatoid arthritis.
Materials:
-
Female Wistar or Lewis rats (6-8 weeks old)
-
Bovine or chicken type II collagen (CII), immunization grade
-
Incomplete Freund's Adjuvant (IFA) or Complete Freund's Adjuvant (CFA) (Note: IFA is often preferred to avoid adjuvant-induced arthritis)[9]
-
0.05M acetic acid
-
Syringes and needles (27-gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with IFA or CFA by drawing equal volumes into two separate syringes connected by a Luer lock and repeatedly passing the mixture between them until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of the CII/adjuvant emulsion intradermally at the base of the tail.[9]
-
-
Booster Immunization (Day 7):
-
Administer a booster injection of 0.1 mL of the same CII/adjuvant emulsion at a different site near the base of the tail.[9]
-
-
Dosing Regimen:
-
Prophylactic: Begin administration of test compounds (e.g., this compound derivatives) on Day 0 or Day 6 and continue until the end of the study.
-
Therapeutic: Begin administration of test compounds around Day 11-13, upon the onset of clinical signs of arthritis.[10]
-
-
Clinical Assessment:
-
Monitor rats daily for signs of arthritis, typically starting from Day 9.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and joint deformity.
-
Measure paw thickness or ankle joint width using calipers.
-
-
Termination and Analysis:
-
At the end of the study (typically Day 17-34), euthanize the animals.
-
Collect blood for serological analysis (e.g., inflammatory cytokines, autoantibodies).
-
Harvest joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.[10]
-
In Vitro Assay: Western Blot for β-catenin Signaling
This protocol details the detection of key proteins in the Wnt/β-catenin pathway to assess the effect of this compound derivatives.
Materials:
-
Cell lines (e.g., Fibroblast-Like Synoviocytes - FLS)
-
Test compounds (this compound derivatives)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Wnt11, anti-GSK-3β, anti-c-Myc, anti-CCND1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound derivatives for a specified time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vitro Assay: Cell Viability (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cell lines, such as lymphocytes or cancer cells.
Materials:
-
Cell line of interest
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the this compound derivatives. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
References
- 1. [Comparison on pharmacokinetics of six active components of Tripterygium wilfordii Polyglycosides Tablets between normal rats and rat model of adjuvant arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. mdpi.com [mdpi.com]
- 7. [Screening of active anti-inflammatory, immunosuppressive and antifertility components of Tripterygium wilfordii. III. A comparison of the antiinflammatory and immunosuppressive activities of 7 diterpene lactone epoxide compounds in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three new sesquiterpenoid alkaloids from the roots of Tripterygium wilfordii and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. inotiv.com [inotiv.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Wilfortrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Wilfortrine, a toxic alkaloid, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, this compound and any materials contaminated with it must be treated as hazardous waste. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound in a laboratory setting.
Hazard Information and Safety Precautions
This compound is classified as a hazardous substance with multiple routes of toxicity. Adherence to strict safety protocols is mandatory when handling this compound.
Table 1: Hazard Summary for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H331 | Toxic if inhaled. |
| H336 | May cause drowsiness or dizziness. |
| H351 | Suspected of causing cancer. |
| H361 | Suspected of damaging fertility or the unborn child. |
| H372 | Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. |
| H402 | Harmful to aquatic life. |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat, worn fully fastened.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Never mix this compound waste with non-hazardous waste.
-
All materials that have come into contact with this compound, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
2. Containerization:
-
Use a designated, leak-proof, and chemically resistant container for all this compound waste.
-
The container must be kept closed except when adding waste.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.
5. Institutional Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They are equipped to handle and transport hazardous materials to a licensed disposal facility.
Important Considerations:
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.
Methodology:
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., ethanol, acetone) to remove residual this compound. Collect this solvent rinse as hazardous liquid waste.
-
Washing: Wash the glassware thoroughly with a laboratory detergent and hot water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound waste.
Caption: General workflow for the disposal of this compound waste.
Disclaimer: The information provided here is a general guide for the safe handling and disposal of this compound and is based on standard laboratory procedures for hazardous chemicals. A specific, validated protocol for the chemical inactivation or degradation of this compound is not currently available. It is imperative to consult your institution's specific safety and disposal protocols and to contact your Environmental Health and Safety department for guidance. Always prioritize safety and adhere to all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Wilfortrine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like Wilfortrine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and disposal guidelines to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent alkaloids and cytotoxic compounds.[3][4]
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant). Double-gloving is required. | Required for all handling activities, including preparation, administration, and disposal. |
| Gown | Disposable, lint-free, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[3] | Required when there is a potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over goggles is necessary when there is a significant risk of splashing.[3] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. | Required when handling powders or when aerosols may be generated.[3] |
Note: Always inspect PPE for integrity before use. Change gloves frequently, at least every 30-60 minutes, and immediately if contaminated or torn.[3]
Experimental Protocol: Safe Weighing and Dilution of this compound
This protocol outlines the procedural steps for safely weighing and preparing a stock solution of this compound.
Objective: To accurately weigh and dissolve a specified amount of this compound powder while minimizing exposure risk.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer
-
Hazardous waste container
Procedure:
-
Preparation:
-
Designate a specific work area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[3]
-
Cover the work surface with absorbent, plastic-backed pads.
-
Assemble all necessary materials and place them inside the containment area.
-
Don the appropriate PPE as specified in the table above, following the correct donning sequence (gown, inner gloves, respirator, eye protection, outer gloves).[3]
-
-
Weighing:
-
Tare the analytical balance with the weighing boat inside.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a spatula, minimizing the creation of dust.
-
Record the exact weight.
-
-
Dilution:
-
Carefully add the weighed this compound powder to the volumetric flask.
-
Using a pipette, add a small amount of the appropriate solvent to the flask to dissolve the powder.
-
Gently swirl the flask or use a vortex mixer at a low speed to ensure complete dissolution.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with this compound (e.g., weighing paper, pipette tips, gloves) must be disposed of in a clearly labeled hazardous waste container.[4]
-
Decontaminate all non-disposable equipment and the work surface with an appropriate cleaning agent.
-
Remove PPE in the reverse order of donning, ensuring not to contaminate yourself. The outer gloves should be removed and disposed of within the BSC or fume hood.[5]
-
Wash hands thoroughly with soap and water after completing the procedure.[4]
-
Hierarchy of Controls for Handling this compound
To effectively mitigate the risks associated with handling this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
